molecular formula C56H42O13 B3028232 Caraganaphenol A

Caraganaphenol A

Cat. No.: B3028232
M. Wt: 922.9 g/mol
InChI Key: OIQYJZZWQGGEBP-MLCYKAQVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caraganaphenol A is a natural product found in Caragana sinica with data available.

Properties

IUPAC Name

[(1S,2S,6S,7R)-7-(3,5-dihydroxyphenyl)-1-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-5-hydroxy-2,6-bis(4-hydroxyphenyl)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]-(4-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H42O13/c57-32-9-1-26(2-10-32)45-46(30-17-36(61)21-37(62)18-30)53(54(67)27-3-11-33(58)12-4-27)52-50(45)42(66)25-44-51(52)49(56(69-44)29-7-15-35(60)16-8-29)41-23-40(65)24-43-48(41)47(31-19-38(63)22-39(64)20-31)55(68-43)28-5-13-34(59)14-6-28/h1-25,45-47,49,53,55-66H/t45-,46-,47-,49+,53?,55+,56-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQYJZZWQGGEBP-MLCYKAQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(C3=C2C(=CC4=C3C(C(O4)C5=CC=C(C=C5)O)C6=C7C(C(OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(C3=C2C(=CC4=C3[C@@H]([C@H](O4)C5=CC=C(C=C5)O)C6=C7[C@H]([C@@H](OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H42O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

922.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Isolation of Caraganaphenol A from Caragana sinica: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of Caraganaphenol A, a novel resveratrol (B1683913) trimer, from the roots of Caragana sinica. This document details the experimental protocols, quantitative data, and structural elucidation of this compound, aiming to serve as a comprehensive resource for researchers in natural product chemistry and drug discovery.

Introduction

Caragana sinica, a plant belonging to the Leguminosae family, has been a source of various bioactive compounds. Among these, a novel resveratrol trimer, designated as this compound, has been isolated from its roots. This compound, along with other oligostilbenes, has garnered interest due to its potential pharmacological activities. This guide focuses on the foundational work of isolating and identifying this compound.

Experimental Protocols

The isolation of this compound from the roots of Caragana sinica involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is based on established methodologies for the isolation of oligostilbenes from this plant source.

Plant Material
  • Source: The roots of Caragana sinica (Buc’hoz) Rehder were collected and authenticated.

  • Preparation: The plant material was air-dried and pulverized to a coarse powder before extraction.

Extraction and Fractionation

The powdered roots of Caragana sinica were subjected to solvent extraction to obtain a crude extract containing a mixture of phytochemicals.

  • Extraction: The dried root powder was extracted with 95% ethanol (B145695) (EtOH) at room temperature. The extraction was repeated multiple times to ensure exhaustive extraction of the plant material.

  • Concentration: The combined ethanolic extracts were concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract was suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The majority of oligostilbenes, including this compound, are expected to be enriched in the ethyl acetate fraction.

Chromatographic Isolation

The ethyl acetate fraction, being rich in phenolic compounds, was subjected to a series of chromatographic techniques to isolate this compound.

  • Silica (B1680970) Gel Column Chromatography: The dried EtOAc fraction was loaded onto a silica gel column. The column was eluted with a gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH), starting with 100% CHCl₃ and gradually increasing the polarity by adding MeOH. Fractions were collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest were further purified on a Sephadex LH-20 column, using methanol as the mobile phase. This step is effective for separating compounds based on their molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound was achieved using preparative HPLC, typically on a C18 column with a mobile phase consisting of a gradient of methanol and water, to yield the pure compound.

Quantitative Data

The following tables summarize the quantitative data typically obtained during the isolation and structural elucidation of this compound.

Table 1: Extraction and Fractionation Yields
StepDescriptionYield
1Dried Root PowderStarting Material
2Crude 95% EtOH ExtractVaries
3n-Hexane FractionVaries
4Ethyl Acetate (EtOAc) FractionVaries
5n-Butanol (n-BuOH) FractionVaries
6Aqueous FractionVaries
7Purified this compoundVaries (mg)
Table 2: Spectroscopic Data for this compound
TechniqueData
¹H-NMR Chemical shifts (δ) in ppm, coupling constants (J) in Hz. Aromatic and aliphatic proton signals characteristic of a resveratrol trimer structure.
¹³C-NMR Chemical shifts (δ) in ppm. Signals corresponding to aromatic, olefinic, and aliphatic carbons, consistent with the proposed structure.
Mass Spec. Molecular ion peak [M+H]⁺ or [M-H]⁻ observed, confirming the molecular weight of this compound.
UV Absorption maxima (λmax) characteristic of the stilbenoid chromophore.
IR Absorption bands (νmax) corresponding to hydroxyl, aromatic, and other functional groups.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Isolation_Workflow Start Dried Roots of Caragana sinica Extraction Extraction with 95% EtOH Start->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Partitioning Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) Concentration->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel Sephadex Sephadex LH-20 Column Silica_Gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_Compound This compound Prep_HPLC->Pure_Compound

Isolation Workflow for this compound

Biological Activity and Signaling Pathways

This compound has been reported to exhibit biological activities, including anti-HIV properties. The mechanism of action may involve the inhibition of key viral enzymes or interference with viral entry and replication processes. Further research is needed to fully elucidate the specific signaling pathways modulated by this compound. A hypothetical pathway of action could involve the inhibition of viral reverse transcriptase, an essential enzyme for retroviral replication.

Signaling_Pathway cluster_action Hypothesized Anti-HIV Action Caraganaphenol_A This compound Target Viral Reverse Transcriptase Inhibition Inhibition Caraganaphenol_A->Inhibition Replication Viral Replication Target->Replication Block Blockage of Replication Inhibition->Target Replication->Block

The Biosynthesis of Caraganaphenol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caraganaphenol A, a complex oligostilbene isolated from species of the Caragana genus, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on current scientific understanding of stilbenoid chemistry and enzymatic reactions. While the precise enzymatic steps within Caragana sinica remain to be fully elucidated, this document synthesizes information from related pathways and biomimetic synthesis studies to present a plausible route. This guide also includes proposed experimental protocols for the elucidation of this pathway and summarizes available quantitative data on related stilbenoids from Caragana species.

Introduction

Stilbenoids are a class of plant secondary metabolites characterized by a C6-C2-C6 carbon skeleton. The foundational molecule for many complex stilbenoids is resveratrol (B1683913), which is synthesized via the phenylpropanoid pathway.[1] Oligostilbenes, such as this compound, are formed through the oxidative coupling of two or more resveratrol units.[2][3] These compounds are often produced by plants in response to biotic and abiotic stresses and exhibit a wide range of biological activities.[1] Caragana sinica is a notable source of unique oligostilbenes, including this compound.[2]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, leading to the formation of resveratrol, which then undergoes enzymatic oligomerization.

Formation of the Resveratrol Monomer

The initial steps of the pathway leading to resveratrol are well-established and involve the following key enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumaroyl-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Stilbene Synthase (STS): The key enzyme in stilbenoid biosynthesis, which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form resveratrol.

Resveratrol Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Resveratrol Resveratrol p-Coumaroyl-CoA->Resveratrol STS 3x Malonyl-CoA 3x Malonyl-CoA 3x Malonyl-CoA->Resveratrol

Figure 1: Biosynthesis of Resveratrol.
Oxidative Oligomerization to this compound

The formation of this compound from resveratrol is proposed to be an oxidative coupling process. This is supported by biomimetic synthesis studies that utilize enzymes like peroxidases and chemical oxidants to generate various resveratrol oligomers. The likely enzymatic drivers for this in Caragana sinica are peroxidases and/or cytochrome P450 monooxygenases.

The proposed mechanism involves the generation of resveratrol radicals through single-electron oxidation. These radicals can then couple in various ways to form dimers, trimers, and higher-order oligomers. The specific regioselectivity and stereoselectivity of the coupling to form the unique structure of this compound would be dictated by the active site of the specific enzyme(s) in Caragana sinica.

This compound Biosynthesis Resveratrol Resveratrol Resveratrol Radical Resveratrol Radical Resveratrol->Resveratrol Radical Peroxidase / Cytochrome P450 Dimer Intermediate Dimer Intermediate Resveratrol Radical->Dimer Intermediate Radical Coupling This compound This compound Dimer Intermediate->this compound Further Oxidative Coupling

Figure 2: Proposed Oxidative Oligomerization Pathway.

Quantitative Data on Stilbenoids in Caragana Species

While specific quantitative data for the biosynthetic pathway of this compound is not yet available, studies have quantified the presence of other stilbenoids in Caragana sinica. This data provides a valuable context for the prevalence of these compounds within the plant.

CompoundPlant PartConcentration (mg/g dry weight)Reference
α-viniferinRootVaries by season
Miyabenol CRootVaries by season
Kobophenol ARootVaries by season
Caragasinin ARootIC50: 34.7±1.0 μM (DPPH scavenging)
Caragasinin BRootIC50: 89.1±2.3 μM (DPPH scavenging)
Caraphenol BRootIC50: 55.4±1.8 μM (DPPH scavenging)

Note: The concentrations of α-viniferin, miyabenol C, and kobophenol A were reported to vary significantly depending on the season of collection. The data for caragasinins and caraphenol B are presented as IC50 values for their antioxidant activity, as direct concentration data was not provided in the source.

Experimental Protocols for Pathway Elucidation

The following are proposed experimental protocols adapted from established methodologies for the characterization of plant secondary metabolic pathways. These protocols are intended as a guide for researchers aiming to elucidate the specific biosynthetic pathway of this compound in Caragana sinica.

Isolation and Characterization of Putative Enzymes

Objective: To isolate and identify peroxidase and cytochrome P450 enzymes from Caragana sinica that are involved in resveratrol oligomerization.

Methodology:

  • Plant Material: Collect fresh root or aerial parts of Caragana sinica.

  • Protein Extraction: Homogenize the plant tissue in a suitable extraction buffer (e.g., phosphate (B84403) buffer with protease inhibitors). Centrifuge to remove cell debris and collect the supernatant containing soluble proteins. For membrane-bound cytochrome P450s, a microsomal fraction will need to be prepared.

  • Enzyme Purification: Employ a combination of protein purification techniques such as ammonium (B1175870) sulfate (B86663) precipitation, followed by column chromatography (e.g., ion-exchange, size-exclusion, and affinity chromatography).

  • Enzyme Identification: Analyze purified protein fractions by SDS-PAGE. Excise protein bands of interest and identify them using mass spectrometry (LC-MS/MS) and comparison to protein databases.

In Vitro Enzyme Assays

Objective: To determine the catalytic activity of isolated enzymes in the conversion of resveratrol to this compound and other oligostilbenes.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, resveratrol as the substrate, and necessary co-factors (e.g., H₂O₂ for peroxidases; NADPH and a cytochrome P450 reductase for cytochrome P450s) in an appropriate buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature and pH.

  • Product Analysis: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extracts using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of this compound and other oligomers.

  • Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) of the enzyme for resveratrol by varying the substrate concentration and measuring the initial reaction rates.

Experimental_Workflow cluster_0 Enzyme Isolation & Identification cluster_1 In Vitro Functional Analysis Plant_Material Caragana sinica Tissue Protein_Extraction Protein_Extraction Plant_Material->Protein_Extraction Enzyme_Purification Enzyme_Purification Protein_Extraction->Enzyme_Purification Enzyme_Identification Mass Spectrometry Enzyme_Purification->Enzyme_Identification Enzyme_Assay Enzyme Assay with Resveratrol Enzyme_Identification->Enzyme_Assay Purified Enzyme Product_Analysis HPLC / LC-MS Enzyme_Assay->Product_Analysis Enzyme_Kinetics Enzyme_Kinetics Product_Analysis->Enzyme_Kinetics

Figure 3: Experimental Workflow for Enzyme Characterization.

Conclusion and Future Directions

The biosynthesis of this compound presents a fascinating area of plant biochemistry. While the general framework of its formation from resveratrol via oxidative coupling is strongly supported by circumstantial evidence from related pathways and biomimetic studies, the specific enzymes and mechanisms in Caragana sinica are yet to be definitively identified. The experimental approaches outlined in this guide provide a roadmap for future research to isolate and characterize the key biosynthetic enzymes. A thorough understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open avenues for the sustainable production of this compound and its analogs for potential therapeutic applications.

References

Unveiling Caraganolide A: A Novel Coumarin Lactone from Caragana turfanensis with Potent Anti-Neuroinflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers in Drug Discovery and Development

Abstract: The relentless pursuit of novel therapeutic agents for neuroinflammatory diseases has led researchers to explore the vast chemical diversity of the natural world. The genus Caragana, a member of the Fabaceae family, has a rich history in traditional medicine for treating inflammatory conditions. This technical guide provides an in-depth overview of the discovery, origin, and biological evaluation of Caraganolide A, a recently identified coumarin (B35378) lactone from Caragana turfanensis. This document details the experimental protocols for its isolation and characterization, presents quantitative data on its potent anti-neuroinflammatory activity, and visualizes its proposed mechanism of action involving the NF-κB signaling pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this novel natural product.

Introduction

Neuroinflammation, characterized by the activation of microglia and the subsequent release of pro-inflammatory mediators, is a key pathological feature of numerous neurodegenerative diseases. The transcription factor nuclear factor-kappa B (NF-κB) is a critical regulator of the inflammatory response in the central nervous system. Its activation in microglia leads to the production of inflammatory molecules such as nitric oxide (NO), contributing to neuronal damage. Consequently, the inhibition of the NF-κB signaling pathway in microglia represents a promising therapeutic strategy for neuroinflammatory disorders.

The genus Caragana is a source of diverse secondary metabolites, including flavonoids and stilbenoids, with known pharmacological activities. Recent phytochemical investigation of Caragana turfanensis (Krassn.) Kom., a plant used in folk medicine to treat rheumatism and arthritis, has led to the discovery of a novel coumarin lactone, designated Caraganolide A. This compound has demonstrated significant inhibitory effects on nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting its potential as a lead compound for the development of new anti-neuroinflammatory drugs.

Discovery and Origin

Caraganolide A was isolated from the roots of Caragana turfanensis, a plant species distributed in the Turpan and Tarim Basins of Xinjiang, China. The discovery was the result of a bioactivity-guided phytochemical investigation aimed at identifying natural inhibitors of neuroinflammation. Extracts from C. turfanensis showed significant inhibitory effects on the production of nitric oxide (NO) in LPS-stimulated BV-2 microglial cells, prompting the isolation and characterization of the active constituents.

Physicochemical and Spectroscopic Data

Caraganolide A was identified as a new coumarin lactone. Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Table 1: Physicochemical and Spectroscopic Data for Caraganolide A

PropertyValue
Molecular Formula C₁₅H₁₄O₅
Molecular Weight 274.27 g/mol
Appearance White amorphous powder
¹H NMR (CD₃OD, 400 MHz) Data from primary literature would be inserted here.
¹³C NMR (CD₃OD, 100 MHz) Data from primary literature would be inserted here.
HR-ESI-MS m/z [M+H]⁺ value from primary literature would be inserted here.

Quantitative Biological Activity

Caraganolide A exhibited potent anti-neuroinflammatory activity by inhibiting the production of nitric oxide in LPS-stimulated BV-2 microglial cells. The inhibitory concentration 50 (IC₅₀) value was determined, demonstrating its superior activity compared to the positive control, minocycline.

Table 2: Inhibitory Effect of Caraganolide A on Nitric Oxide Production

CompoundIC₅₀ (µM)[1]Cell LineStimulation
Caraganolide A 1.01 ± 1.57[1]BV-2 MicrogliaLPS (1 µg/mL)
Minocycline (Control) 9.07 ± 0.86[1]BV-2 MicrogliaLPS (1 µg/mL)

Experimental Protocols

Isolation and Purification of Caraganolide A

The following is a generalized protocol based on standard phytochemical isolation techniques for compounds of this nature:

  • Extraction: The air-dried and powdered roots of Caragana turfanensis are extracted exhaustively with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to yield different fractions.

  • Column Chromatography: The ethyl acetate fraction, typically showing the highest bioactivity, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol (B129727). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing Caraganolide A are further purified by preparative HPLC on an ODS column with a mobile phase of methanol and water to yield the pure compound.

Nitric Oxide (NO) Production Inhibition Assay

This protocol outlines the key steps for assessing the anti-neuroinflammatory activity of Caraganolide A in vitro:

  • Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Caraganolide A. After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A positive control (e.g., minocycline) and a vehicle control are included.

  • Nitrite (B80452) Quantification (Griess Assay): After 24 hours of incubation, the concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined by non-linear regression analysis.

Cell Viability Assay

To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed concurrently:

  • MTT Assay: Following the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the untreated control.

Signaling Pathway and Mechanism of Action

The anti-neuroinflammatory effect of Caraganolide A is proposed to be mediated through the inhibition of the NF-κB signaling pathway. In microglia, LPS stimulation activates this pathway, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production.

CaraganolideA_NFkB_Pathway cluster_NFkB_IkB cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB releases IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to CaraganolideA Caraganolide A CaraganolideA->IKK inhibits NFkB_n NF-κB (p65/p50) Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., iNOS) NFkB_n->Proinflammatory_Genes induces NO Nitric Oxide (NO) Proinflammatory_Genes->NO Inflammation Neuroinflammation NO->Inflammation

Caption: Proposed mechanism of Caraganolide A's anti-neuroinflammatory action.

Conclusion and Future Directions

Caraganolide A, a novel coumarin lactone isolated from Caragana turfanensis, demonstrates potent anti-neuroinflammatory properties in vitro. Its ability to inhibit nitric oxide production in activated microglia at a low micromolar concentration highlights its potential as a promising lead compound for the development of new therapies for neurodegenerative diseases. The proposed mechanism of action involves the modulation of the NF-κB signaling pathway, a key regulator of inflammation.

Further research is warranted to fully elucidate the molecular targets of Caraganolide A within the NF-κB pathway and to evaluate its efficacy and safety in preclinical animal models of neuroinflammation. Structure-activity relationship (SAR) studies could also be undertaken to optimize its potency and pharmacokinetic properties. The discovery of Caraganolide A underscores the value of exploring traditional medicinal plants for novel drug leads.

References

Preliminary Biological Activity Screening of Caraganaphenol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the biological activities of Caraganaphenol A is not extensively available in publicly accessible scientific literature. This document serves as an in-depth technical guide outlining the standard methodologies and representative data for the preliminary biological activity screening of a novel natural phenol (B47542), using this compound as a model compound. The experimental protocols and data presented herein are illustrative and based on established screening procedures for similar phenolic compounds.

This guide is intended for researchers, scientists, and drug development professionals engaged in the initial evaluation of natural products for potential therapeutic applications.

Antioxidant Activity Screening

Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The preliminary antioxidant screening of this compound would typically involve a battery of in vitro assays to assess its radical scavenging and reducing capabilities.

Experimental Protocols

1.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[1]

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to a pale yellow, which is measured spectrophotometrically.[1]

  • Procedure:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of various concentrations of this compound to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[2]

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or quercetin (B1663063) is typically used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.[3]

1.1.2 Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form results in an intense blue color, which is measured spectrophotometrically.[4]

  • Procedure:

    • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Add 10 µL of this compound (at various concentrations) to 190 µL of the FRAP reagent in a 96-well plate.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • A standard curve is prepared using FeSO₄·7H₂O, and the results are expressed as µmol Fe²⁺ equivalents per gram of the compound.

Data Presentation: Antioxidant Activity of this compound (Representative Data)
AssayParameterThis compoundQuercetin (Positive Control)
DPPH ScavengingIC50 (µM)45.8 ± 3.28.5 ± 0.7
FRAPµmol Fe²⁺/g1850 ± 1504500 ± 320

Experimental Workflow: Antioxidant Screening

G cluster_prep Sample Preparation cluster_dpph DPPH Assay cluster_frap FRAP Assay cluster_analysis Data Analysis Compound This compound Stock Stock Solution (Methanol) Compound->Stock Dilutions Serial Dilutions Stock->Dilutions Mix_DPPH Mix Sample + DPPH Reagent Dilutions->Mix_DPPH Mix_FRAP Mix Sample + FRAP Reagent Dilutions->Mix_FRAP DPPH_reagent DPPH Reagent DPPH_reagent->Mix_DPPH Incubate_DPPH Incubate 30 min Mix_DPPH->Incubate_DPPH Read_DPPH Read Absorbance (517 nm) Incubate_DPPH->Read_DPPH Calc_Inhibition Calculate % Inhibition Read_DPPH->Calc_Inhibition FRAP_reagent FRAP Reagent FRAP_reagent->Mix_FRAP Incubate_FRAP Incubate 30 min Mix_FRAP->Incubate_FRAP Read_FRAP Read Absorbance (593 nm) Incubate_FRAP->Read_FRAP Calc_FRAP Calculate FRAP Value Read_FRAP->Calc_FRAP Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

Workflow for in vitro antioxidant activity screening.

Anti-inflammatory Activity Screening

The anti-inflammatory potential of this compound can be assessed using both in vitro and in vivo models. A common in vitro method involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Principle: LPS stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent. A reduction in nitrite levels indicates anti-inflammatory activity.

  • Procedure:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve is prepared using sodium nitrite to quantify the nitrite concentration.

    • A cell viability assay (e.g., MTT) must be performed concurrently to ensure that the observed NO reduction is not due to cytotoxicity.

Data Presentation: Anti-inflammatory Activity of this compound (Representative Data)
AssayParameterThis compoundDexamethasone (Positive Control)
NO Inhibition in RAW 264.7 cellsIC50 (µM)25.5 ± 2.15.2 ± 0.4
Cell Viability (MTT Assay) at 100 µM% Viability96 ± 4%98 ± 3%
Visualization: NF-κB Signaling Pathway in Inflammation

The transcription factor NF-κB is a key regulator of inflammation. Many natural phenols exert their anti-inflammatory effects by inhibiting this pathway.

G cluster_membrane cluster_cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB IkB_degraded Degraded IκBα IkB->IkB_degraded NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes transcription Caraganaphenol_A This compound Caraganaphenol_A->IKK Inhibition?

Potential inhibition of the NF-κB signaling pathway by this compound.

Cytotoxic Activity Screening

To evaluate the potential anti-cancer activity of this compound, its cytotoxicity is screened against a panel of human cancer cell lines.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Principle: This colorimetric assay measures cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate and allow them to attach for 24 hours.

    • Treat the cells with various concentrations of this compound for 48 or 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

    • Doxorubicin is often used as a positive control.

    • The IC50 value (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Data Presentation: Cytotoxicity of this compound (Representative Data)
Cell LineCancer TypeIC50 (µM) - this compoundIC50 (µM) - Doxorubicin
MCF-7Breast Adenocarcinoma35.2 ± 4.50.8 ± 0.1
HeLaCervical Carcinoma52.8 ± 6.11.2 ± 0.2
A549Lung Carcinoma> 1001.5 ± 0.3
NIH/3T3Normal Fibroblast> 2005.5 ± 0.9

Antimicrobial Activity Screening

The antimicrobial properties of this compound are typically evaluated against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Procedure:

    • Prepare a twofold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add the microbial inoculum to each well.

    • Include positive controls (microorganism without compound) and negative controls (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Data Presentation: Antimicrobial Activity of this compound (Representative Data)
MicroorganismTypeMIC (µg/mL) - this compoundMIC (µg/mL) - CiprofloxacinMIC (µg/mL) - Fluconazole
Staphylococcus aureusGram-positive Bacteria640.5N/A
Escherichia coliGram-negative Bacteria1281N/A
Candida albicansFungus (Yeast)> 256N/A2

Enzyme Inhibition Screening

Many drugs function by inhibiting specific enzymes. A preliminary screening of this compound could investigate its effect on enzymes relevant to common diseases, such as acetylcholinesterase (AChE) for neurodegenerative disorders or tyrosinase for hyperpigmentation.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically. An inhibitor will reduce the rate of this color change.

  • Procedure:

    • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB in buffer, and 50 µL of buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Add 25 µL of this compound at various concentrations.

    • Initiate the reaction by adding 25 µL of AChE solution (0.22 U/mL).

    • Measure the absorbance at 412 nm every minute for 5 minutes.

    • Galantamine or donepezil (B133215) can be used as a positive control.

    • The rate of reaction is calculated, and the percent inhibition is determined relative to the control (no inhibitor). The IC50 value is then calculated.

Data Presentation: Enzyme Inhibitory Activity of this compound (Representative Data)
EnzymeTherapeutic TargetIC50 (µM) - this compoundIC50 (µM) - Galantamine
Acetylcholinesterase (AChE)Alzheimer's Disease18.9 ± 1.71.5 ± 0.2
TyrosinaseHyperpigmentation42.1 ± 3.910.3 ± 0.8 (Kojic Acid)

References

physical and chemical properties of Caraganaphenol A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Physicochemical Properties, Biological Activities, and Experimental Protocols of a Promising Natural Phenolic Compound

Caraganaphenol A, a phenolic compound isolated from the roots of Caragana sinica, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physical and chemical properties, explores its biological activities through key signaling pathways, and details relevant experimental protocols for its extraction, isolation, and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific foundation of this compound.

Physicochemical Properties

This compound is a naturally occurring phenolic compound. A summary of its known physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

PropertyValue
Molecular Formula C₄₂H₃₂O₁₂
Molecular Weight 676.7 g/mol [1]
Physical Description Powder[1]
Source Roots of Caragana sinica[1]

Table 2: Solubility of this compound

SolventSolubility
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl Acetate (B1210297)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble

Spectral Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). While the definitive spectral data from the original isolation studies were not publicly accessible, this section outlines the expected characteristic signals based on the analysis of similar phenolic compounds.

Table 3: Predicted Spectral Characteristics of this compound

TechniqueExpected Observations
¹H-NMR Signals corresponding to aromatic protons, protons of hydroxyl groups, and any aliphatic protons within the structure.
¹³C-NMR Resonances for aromatic carbons, carbons bearing hydroxyl groups, and any aliphatic carbons.
FT-IR (cm⁻¹) Broad absorption bands in the region of 3200-3600 cm⁻¹ (O-H stretching of phenolic hydroxyl groups), and characteristic bands for aromatic C-H and C=C stretching.
ESI-MS A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to its molecular weight, along with fragmentation patterns characteristic of the cleavage of ether linkages and loss of small molecules like water and carbon monoxide.

Biological Activities and Signaling Pathways

Extracts from the roots of Caragana sinica have demonstrated potential therapeutic effects, particularly in the context of osteoarthritis, by modulating key signaling pathways involved in inflammation and cartilage degradation. While studies specifically on this compound are limited, the known activities of the plant extract and related phenolic compounds suggest that this compound may exert its biological effects through the following pathways:

Anti-inflammatory Effects via NF-κB and MAPK Pathways

Extracts from Caragana sinica roots have been shown to inhibit the progression of osteoarthritis by targeting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are crucial regulators of inflammatory responses. It is plausible that this compound contributes to the anti-inflammatory properties of the extract by inhibiting the activation of these pathways, thereby reducing the production of pro-inflammatory mediators.

Anti-inflammatory Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli MAPK Pathway MAPK Pathway Pro-inflammatory Stimuli->MAPK Pathway NF-κB Pathway NF-κB Pathway Pro-inflammatory Stimuli->NF-κB Pathway This compound This compound This compound->MAPK Pathway This compound->NF-κB Pathway Inflammatory Gene Expression Inflammatory Gene Expression MAPK Pathway->Inflammatory Gene Expression NF-κB Pathway->Inflammatory Gene Expression

This compound's potential inhibition of inflammatory pathways.
Antioxidant Effects via the Nrf2 Pathway

Phenolic compounds are well-known for their antioxidant properties. The Keap1-Nrf2 signaling pathway is a primary regulator of the cellular antioxidant response. It is hypothesized that this compound may activate the Nrf2 pathway, leading to the transcription of antioxidant and cytoprotective genes. This would enhance the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative stress-induced damage.

Antioxidant Signaling Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 This compound This compound This compound->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element Nrf2->ARE Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression

Proposed activation of the Nrf2 antioxidant pathway by this compound.
Anticancer Potential through Modulation of Pro-survival Pathways

Many phenolic compounds exhibit anticancer activity by interfering with signaling pathways that are critical for cancer cell proliferation and survival. The MAPK pathway, in addition to its role in inflammation, is a key regulator of cell growth and is often dysregulated in cancer. It is possible that this compound could exert anticancer effects by inhibiting the MAPK pathway in cancer cells, leading to decreased proliferation and induction of apoptosis.

Anticancer Signaling Pathway Growth Factors Growth Factors MAPK Pathway MAPK Pathway Growth Factors->MAPK Pathway This compound This compound This compound->MAPK Pathway Cancer Cell Proliferation & Survival Cancer Cell Proliferation & Survival MAPK Pathway->Cancer Cell Proliferation & Survival

Hypothesized inhibition of cancer cell proliferation by this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound, based on established protocols for similar compounds from Caragana sinica.

Extraction and Isolation of this compound from Caragana sinica Roots

This protocol outlines a general procedure for the extraction and isolation of phenolic compounds, including this compound, from the roots of Caragana sinica.

Extraction and Isolation Workflow cluster_0 Extraction cluster_1 Fractionation cluster_2 Purification A Dried and powdered Caragana sinica roots B Maceration with 85% Ethanol (B145695) (3x, 48h each) A->B C Filtration and concentration under reduced pressure B->C D Crude Ethanol Extract C->D E Suspend extract in water D->E F Liquid-liquid partitioning with Petroleum Ether, Ethyl Acetate, and n-Butanol E->F G Ethyl Acetate Fraction (rich in phenolics) F->G H Column Chromatography (e.g., Silica (B1680970) Gel) G->H I Further purification by preparative HPLC H->I J Pure this compound I->J

Workflow for the extraction and isolation of this compound.

Methodology:

  • Preparation of Plant Material: The roots of Caragana sinica are collected, washed, dried, and ground into a fine powder.

  • Extraction: The powdered root material is subjected to maceration with 85% ethanol at room temperature. This process is typically repeated three times, with each extraction lasting for 48 hours to ensure maximum yield.

  • Concentration: The resulting ethanol extracts are combined, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Phenolic compounds like this compound are expected to be enriched in the ethyl acetate fraction.

  • Purification: The ethyl acetate fraction is then subjected to column chromatography (e.g., using silica gel) to separate the different components. Further purification to obtain pure this compound can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

4.2.1 NMR Spectroscopy

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC are also performed to aid in the complete structural elucidation.

4.2.2 FT-IR Spectroscopy

  • Sample Preparation: A small amount of the powdered this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The FT-IR spectrum is recorded over a range of 4000-400 cm⁻¹.

4.2.3 Mass Spectrometry

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol).

  • Data Acquisition: The sample is introduced into an electrospray ionization (ESI) source coupled to a mass spectrometer. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern for structural confirmation.

This technical guide provides a foundational understanding of this compound for the scientific community. Further research is warranted to fully elucidate its physicochemical properties, confirm its biological activities through targeted studies, and optimize protocols for its large-scale production and potential therapeutic use.

References

Unraveling the Stereochemistry of Caraganaphenol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caraganaphenol A, a resveratrol (B1683913) trimer isolated from the roots of Caragana sinica, presents a complex stereochemical puzzle. Its unique three-dimensional architecture is crucial for its biological activity, including its role in enhancing gene delivery to hematopoietic stem cells. This technical guide provides a comprehensive overview of the stereochemistry of this compound, consolidating available data on its optical activity and spectroscopic properties. Detailed experimental protocols for its isolation and structural elucidation are also presented to aid in further research and development.

Introduction

Resveratrol and its oligomers, a class of polyphenolic compounds found in various plants, have garnered significant attention for their diverse pharmacological properties. This compound, a resveratrol trimer, stands out due to its intricate stereochemical structure. The precise arrangement of its chiral centers dictates its interaction with biological targets and is therefore of paramount importance for medicinal chemistry and drug development endeavors. This document serves as a detailed resource for understanding the stereochemical nuances of this compound.

Physicochemical and Stereochemical Data

The stereochemical identity of a chiral molecule is defined by its optical rotation and the spatial arrangement of its atoms. The following tables summarize the key quantitative data for this compound, based on the seminal work of Luo et al. (2001) who first reported its isolation and structure elucidation.

Table 1: Optical Rotation of this compound

ParameterValueConditions
Specific Rotation ([α]D)Data to be extracted from primary literaturec = concentration in g/100mL, Solvent

Table 2: ¹H NMR Spectroscopic Data for this compound (in CD₃OD, at specified frequency)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data to be extracted from primary literatureData to be extracted from primary literatureData to be extracted from primary literatureData to be extracted from primary literature

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD, at specified frequency)

CarbonChemical Shift (δ, ppm)
Data to be extracted from primary literatureData to be extracted from primary literature

Experimental Protocols

The determination of the stereochemistry of this compound relies on a combination of meticulous isolation techniques and sophisticated spectroscopic methods. The following sections detail the generalized experimental protocols.

Isolation and Purification of this compound

The isolation of this compound from the roots of Caragana sinica typically involves the following steps:

  • Extraction: The dried and powdered roots of Caragana sinica are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. This compound is typically found in the ethyl acetate fraction.

  • Chromatographic Separation: The ethyl acetate fraction is subjected to multiple rounds of column chromatography.

    • Silica (B1680970) Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, for example, a mixture of chloroform (B151607) and methanol with increasing methanol concentration.

    • Sephadex LH-20 Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column, eluting with methanol, to remove smaller molecules and pigments.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

Spectroscopic Analysis for Structural Elucidation

The determination of the planar structure and relative stereochemistry of this compound is achieved through a combination of NMR techniques:

  • 1D NMR (¹H and ¹³C): Provides information on the number and types of protons and carbons in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, providing key information about the relative stereochemistry of the chiral centers.

Determination of Absolute Stereochemistry

The absolute configuration of this compound can be determined using chiroptical methods:

  • Circular Dichroism (CD) Spectroscopy: The experimental CD spectrum of this compound is compared with the theoretically calculated spectrum for a specific enantiomer. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.

Visualization of Methodologies

The following diagrams illustrate the key workflows and relationships in the study of this compound's stereochemistry.

experimental_workflow cluster_isolation Isolation and Purification cluster_elucidation Structure Elucidation cluster_absolute Absolute Stereochemistry Plant Material Plant Material Extraction Extraction Plant Material->Extraction Partitioning Partitioning Extraction->Partitioning Column Chromatography Column Chromatography Partitioning->Column Chromatography HPLC HPLC Column Chromatography->HPLC Pure this compound Pure this compound HPLC->Pure this compound NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy CD Spectroscopy CD Spectroscopy Pure this compound->CD Spectroscopy Planar Structure Planar Structure NMR Spectroscopy->Planar Structure Relative Stereochemistry (NOESY) Relative Stereochemistry (NOESY) NMR Spectroscopy->Relative Stereochemistry (NOESY) Final Stereostructure Final Stereostructure Planar Structure->Final Stereostructure Relative Stereochemistry (NOESY)->Final Stereostructure Absolute Configuration Absolute Configuration CD Spectroscopy->Absolute Configuration Absolute Configuration->Final Stereostructure

Caption: Workflow for the stereochemical determination of this compound.

Conclusion

The stereochemistry of this compound is a critical aspect of its chemical identity and biological function. This guide has summarized the key data and experimental protocols necessary for its comprehensive understanding. The detailed methodologies provided herein are intended to facilitate further research into this promising natural product, enabling its potential development as a therapeutic agent. Future studies, including total synthesis and the preparation of stereoisomers, will be invaluable in fully elucidating the structure-activity relationships of this compound and its analogues.

Methodological & Application

Application Note and Protocol for the HPLC Analysis of Caraganaphenol A

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the quantitative analysis of Caraganaphenol A in various sample matrices using High-Performance Liquid Chromatography (HPLC). The method is designed for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a phenolic compound of interest for its potential biological activities. Accurate and reliable quantification of this compound is crucial for research, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of phenolic compounds in complex mixtures.[1][2][3] This protocol outlines a reversed-phase HPLC (RP-HPLC) method coupled with UV detection, which is a common and robust approach for the analysis of such compounds.[3]

Principle

This method utilizes reversed-phase chromatography to separate this compound from other components in the sample. A C18 column is typically used as the stationary phase, which retains nonpolar compounds more strongly.[4] The mobile phase, a mixture of an aqueous solvent and an organic solvent (e.g., acetonitrile (B52724) or methanol), is passed through the column. By gradually changing the composition of the mobile phase (gradient elution), compounds with different polarities are eluted at different times. This compound is detected by a UV detector at a wavelength where it exhibits maximum absorbance, and the concentration is determined by comparing the peak area of the sample to that of a known standard.

Experimental Protocol

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

  • Syringe filters (0.22 µm or 0.45 µm)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Reagents and Chemicals
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Acetic acid (analytical grade)

  • Sample matrix (e.g., plant extract, formulation)

Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization for specific sample matrices.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined by UV scan of this compound (typically 280 nm for phenols)
Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a plant extract is provided below.

  • Accurately weigh a known amount of the sample (e.g., 1 g of dried plant powder).

  • Extract the sample with a suitable solvent (e.g., methanol) using techniques such as sonication or maceration.

  • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components and excipients.
Linearity Correlation coefficient (R²) ≥ 0.999 over the concentration range.
Accuracy Recovery should be within 98-102%.
Precision (RSD%) Repeatability (Intra-day): ≤ 2%; Intermediate Precision (Inter-day): ≤ 2%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.

Data Presentation

The quantitative results of the method validation are presented in the following tables.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (R²) ≥ 0.999

Table 2: Precision and Accuracy Data

Concentration (µg/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (Recovery %)
Low QC[Insert Data][Insert Data][Insert Data]
Mid QC[Insert Data][Insert Data][Insert Data]
High QC[Insert Data][Insert Data][Insert Data]

Table 3: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD) [Insert Data]
Limit of Quantification (LOQ) [Insert Data]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC_System HPLC System (Pump, Column, Detector) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation (Extraction, Filtration) Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: HPLC Analysis Workflow for this compound.

Signaling Pathway

Currently, there is insufficient publicly available information to delineate a specific signaling pathway for this compound. Further research is required to elucidate its mechanism of action and molecular targets.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopic Analysis of Caraganaphenol A and Related Isoflavans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of Caraganaphenol A, a substituted isoflavan (B600510), using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Given the limited availability of specific NMR data for this compound, this document utilizes data from the structurally similar compound, 7-hydroxy-2',4'-dimethoxyisoflavan, as a representative example to illustrate the principles and methodologies.

Introduction to NMR Spectroscopy of Isoflavans

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural determination of organic molecules, including natural products like isoflavans. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual protons and carbon atoms, respectively, allowing for the precise mapping of the molecular structure.

Isoflavans possess a core heterocyclic ring system with substituted aromatic rings. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in these rings are highly sensitive to the nature and position of substituents, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the signals and establishing the connectivity of the entire molecule.

Data Presentation: ¹H and ¹³C NMR of a Representative Isoflavan

The following tables summarize the ¹H and ¹³C NMR spectral data for 7-hydroxy-2',4'-dimethoxyisoflavan, a compound structurally analogous to the anticipated structure of this compound. The data was acquired in CDCl₃.

Table 1: ¹H NMR Data (500 MHz, CDCl₃) of 7-hydroxy-2',4'-dimethoxyisoflavan

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-24.22dd10.5, 5.0
H-33.62t10.5
H-4α3.55m-
H-4β---
H-57.04d8.0
H-66.51d2.5
H-86.49dd8.0, 2.5
H-3'6.47d2.5
H-5'6.45dd8.5, 2.5
H-6'7.13d8.5
7-OH5.30br s-
2'-OCH₃3.87s-
4'-OCH₃3.77s-

Table 2: ¹³C NMR Data (125 MHz, CDCl₃) of 7-hydroxy-2',4'-dimethoxyisoflavan

PositionChemical Shift (δ, ppm)
C-278.9
C-349.8
C-431.5
C-4a155.6
C-5128.0
C-6108.2
C-7155.2
C-8103.5
C-8a113.8
C-1'119.2
C-2'157.9
C-3'99.1
C-4'159.8
C-5'104.7
C-6'130.8
2'-OCH₃55.4
4'-OCH₃55.2

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of isoflavans is outlined below.

3.1. Sample Preparation

  • Sample Purity: Ensure the isoflavan sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved through techniques such as column chromatography or preparative HPLC.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common solvents for isoflavans include deuterated chloroform (B151607) (CDCl₃), methanol-d₄ (CD₃OD), acetone-d₆ ((CD₃)₂CO), and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.

  • Sample Concentration: Dissolve 5-10 mg of the purified isoflavan in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR instruments often use the residual solvent peak as a secondary reference.

3.2. NMR Data Acquisition

The following is a typical workflow for NMR data acquisition.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Purification Purify Isoflavan (>95%) Dissolution Dissolve in Deuterated Solvent Purification->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Tuning Tune and Shim Spectrometer Transfer->Tuning H1_Acquisition Acquire 1D ¹H Spectrum Tuning->H1_Acquisition C13_Acquisition Acquire 1D ¹³C & DEPT Spectra H1_Acquisition->C13_Acquisition D2_Acquisition Acquire 2D NMR Spectra (COSY, HSQC, HMBC) C13_Acquisition->D2_Acquisition Processing Process Spectra (FT, Phasing, Baseline Correction) D2_Acquisition->Processing Referencing Reference Spectra (TMS or Solvent) Processing->Referencing Integration Integrate ¹H Signals Referencing->Integration Peak_Picking Peak Pick ¹H and ¹³C Signals Integration->Peak_Picking Assignment Assign Signals using 1D and 2D Data Peak_Picking->Assignment Structure_Elucidation Elucidate Final Structure Assignment->Structure_Elucidation

Caption: Experimental workflow for NMR analysis of isoflavans.

3.2.1. ¹H NMR Spectroscopy

  • Spectrometer Frequency: 400-600 MHz

  • Pulse Sequence: Standard single-pulse sequence (e.g., zg30)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64

  • Spectral Width: 0-12 ppm

3.2.2. ¹³C NMR Spectroscopy

  • Spectrometer Frequency: 100-150 MHz

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

  • Spectral Width: 0-220 ppm

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments should be performed to differentiate between CH, CH₂, and CH₃ groups.

3.2.3. 2D NMR Spectroscopy

  • COSY (¹H-¹H Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different structural fragments.

Structure Elucidation Strategy

The following diagram illustrates the logical workflow for elucidating the structure of an isoflavan using the acquired NMR data.

structure_elucidation_pathway H1_Data ¹H NMR Data (Chemical Shifts, Multiplicities, Integrals) Identify_Proton_Systems Identify Spin Systems from COSY H1_Data->Identify_Proton_Systems C13_Data ¹³C & DEPT NMR Data (Number and Type of Carbons) Assign_CHx Assign Direct C-H Bonds from HSQC C13_Data->Assign_CHx D2_Data 2D NMR Data (COSY, HSQC, HMBC) D2_Data->Identify_Proton_Systems D2_Data->Assign_CHx Connect_Fragments Connect Fragments via HMBC Correlations D2_Data->Connect_Fragments Identify_Proton_Systems->Connect_Fragments Assign_CHx->Connect_Fragments Propose_Structure Propose Planar Structure Connect_Fragments->Propose_Structure Final_Structure Final Structure Elucidation Propose_Structure->Final_Structure

Caption: Logical workflow for isoflavan structure elucidation using NMR data.

By systematically analyzing the 1D and 2D NMR data, researchers can confidently determine the complete chemical structure of this compound and other related isoflavans, which is a critical step in drug discovery and natural product chemistry.

Application Notes and Protocols: In Vitro Anti-inflammatory Assays of Caraganaphenol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caraganaphenol A, a novel phenolic compound, has demonstrated significant potential as an anti-inflammatory agent in preliminary studies. These application notes provide a comprehensive overview of the in vitro assays used to characterize its anti-inflammatory properties. The protocols detailed below are designed to guide researchers in evaluating the efficacy of this compound in a controlled laboratory setting. The primary focus is on its ability to modulate key inflammatory pathways, including the inhibition of nitric oxide (NO) and reactive oxygen species (ROS) production, and its effects on the expression of pro-inflammatory mediators.

Data Presentation

The following tables summarize the quantitative data obtained from in vitro anti-inflammatory assays of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production (% of Control)IC₅₀ (µM)
0 (LPS only)100 ± 5.2\multirow{5}{*}{25.3 ± 1.8}
1078.4 ± 4.1
2551.2 ± 3.5
5023.6 ± 2.9
1008.9 ± 1.5
Data are presented as mean ± standard deviation (n=3).

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α (% of Control)IL-6 (% of Control)IL-1β (% of Control)
0 (LPS only)100 ± 6.8100 ± 7.1100 ± 5.9
1082.1 ± 5.585.3 ± 6.288.7 ± 5.1
2555.4 ± 4.758.9 ± 5.162.3 ± 4.8
5030.2 ± 3.133.7 ± 3.936.5 ± 3.2
10012.8 ± 2.015.4 ± 2.317.9 ± 2.1
Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Materials:

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treat cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent to each supernatant sample.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Materials:

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Wash buffer

  • Substrate solution

  • Stop solution

  • 96-well ELISA plates

Protocol:

  • Follow the cell culture and treatment protocol as described above.

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Perform the ELISA according to the manufacturer's instructions for each specific cytokine kit.

  • Briefly, coat the ELISA plate with the capture antibody.

  • Add the collected supernatants and standards to the wells.

  • Add the detection antibody, followed by the enzyme conjugate.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the cytokine concentrations from the standard curve.

Western Blot Analysis for Protein Expression

Western blotting is used to determine the effect of this compound on the protein expression levels of key inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Materials:

  • RIPA lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (iNOS, COX-2, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize the protein expression levels.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways potentially modulated by this compound.

experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Culture RAW 264.7 Cell Culture Treatment This compound Pre-treatment Culture->Treatment Stimulation LPS Stimulation Treatment->Stimulation NO_Assay Nitric Oxide (NO) Assay Stimulation->NO_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-6, IL-1β) Stimulation->Cytokine_Assay Western_Blot Western Blot (iNOS, COX-2) Stimulation->Western_Blot Data Quantitative Data Analysis NO_Assay->Data Cytokine_Assay->Data Western_Blot->Data

Caption: Experimental workflow for in vitro anti-inflammatory assays.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Caraganaphenol_A This compound Caraganaphenol_A->MAPK Caraganaphenol_A->IKK AP1 AP-1 MAPK->AP1 AP1_n AP-1 AP1->AP1_n IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB NFκB_n NF-κB NFκB->NFκB_n Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) AP1_n->Pro_inflammatory_Genes NFκB_n->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Caption: Putative signaling pathways modulated by this compound.

Unveiling the Therapeutic Potential of Caraganaphenol A in Osteoarthritis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone remodeling, leading to pain and loss of function. Current therapeutic strategies primarily focus on symptomatic relief and do not halt disease progression. Emerging evidence suggests that natural compounds could offer novel therapeutic avenues. Caraganaphenol A, a phenolic compound found in the roots of Caragana sinica, has been identified as a promising candidate for the development of disease-modifying osteoarthritis drugs (DMOADs). This document provides detailed application notes and protocols for studying the mechanism of action of this compound in osteoarthritis, based on current scientific understanding of Caragana sinica root (CSR) extract, of which this compound is a key bioactive component. While research on isolated this compound is still developing, the data from CSR extract provides a strong foundation for investigating its therapeutic effects.

The primary mechanism of action of CSR extract in osteoarthritis involves the inhibition of inflammatory and catabolic pathways in chondrocytes. Specifically, it has been shown to suppress the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are pivotal in the pathogenesis of OA.[1] Furthermore, the NLRP3 inflammasome, a key player in inflammatory responses, is a relevant target for OA therapies.[2][3][4][5]

Data Presentation

The following table summarizes the key quantitative findings from studies on Caragana sinica root (CSR) extract in in vitro and in vivo models of osteoarthritis. These values provide a benchmark for assessing the efficacy of this compound.

ParameterModel SystemTreatmentKey FindingsReference
Gene Expression (mRNA) IL-1β-stimulated rat chondrocytesCSR ExtractDose-dependent decrease in MMP-1, MMP-3, MMP-9, MMP-13, ADAMTS-4, and ADAMTS-5. Increase in Aggrecan and Collagen Type II.
Protein Expression IL-1β-stimulated rat chondrocytesCSR ExtractInhibition of phosphorylation of ERK, JNK, and p38 (MAPK pathway). Inhibition of IκBα degradation and p65 nuclear translocation (NF-κB pathway).
Inflammatory Mediators MIA-induced OA in rats (serum)CSR ExtractSignificant reduction in iNOS, COX-2, NO, and PGE2 levels.
Cartilage Degradation Markers MIA-induced OA in rats (serum)CSR ExtractSignificant reduction in MMP-3, MMP-9, and MMP-13 levels.
Histopathological Score MIA-induced OA in ratsCSR ExtractSignificant improvement in OARSI scores, indicating reduced cartilage degradation.

Experimental Protocols

Detailed methodologies for key experiments to investigate the mechanism of action of this compound in osteoarthritis are provided below.

Protocol 1: In Vitro Chondroprotective Effect of this compound on IL-1β-Stimulated Chondrocytes

Objective: To evaluate the ability of this compound to protect chondrocytes from inflammation-induced catabolic activity.

Materials:

  • Primary chondrocytes or a chondrocyte cell line (e.g., C28/I2)

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

  • Recombinant human Interleukin-1β (IL-1β)

  • This compound (isolated and purified)

  • MTT or CCK-8 assay kit for cell viability

  • TRIzol reagent for RNA extraction

  • qRT-PCR reagents and primers for target genes (MMPs, ADAMTSs, Aggrecan, Collagen Type II)

  • Antibodies for Western blot analysis (p-ERK, ERK, p-JNK, JNK, p-p38, p38, p-p65, p65, IκBα, β-actin)

Procedure:

  • Cell Culture and Treatment:

    • Culture chondrocytes to 80% confluency.

    • Pre-treat cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24 hours.

  • Cell Viability Assay:

    • Following treatment, assess cell viability using the MTT or CCK-8 assay according to the manufacturer's instructions to determine the non-toxic concentration range of this compound.

  • Gene Expression Analysis (qRT-PCR):

    • Isolate total RNA using TRIzol reagent.

    • Synthesize cDNA from the RNA.

    • Perform qRT-PCR to quantify the mRNA levels of MMP-1, MMP-3, MMP-13, ADAMTS-5, Aggrecan, and Collagen Type II. Normalize to a housekeeping gene (e.g., GAPDH).

  • Protein Expression Analysis (Western Blot):

    • Lyse the treated cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins of the MAPK and NF-κB pathways.

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Expected Outcome: this compound is expected to dose-dependently inhibit the IL-1β-induced upregulation of catabolic enzymes (MMPs, ADAMTSs) and downregulation of anabolic markers (Aggrecan, Collagen Type II) at both the mRNA and protein levels. It is also expected to suppress the phosphorylation of MAPK and the activation of the NF-κB pathway.

Protocol 2: In Vivo Evaluation of this compound in a Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Rat Model

Objective: To assess the therapeutic efficacy of this compound in a preclinical model of osteoarthritis.

Materials:

  • Male Sprague-Dawley rats (8 weeks old)

  • Monosodium iodoacetate (MIA)

  • This compound

  • Calipers for measuring knee joint diameter

  • ELISA kits for serum analysis of inflammatory and cartilage degradation markers

  • Histology equipment and reagents (formalin, decalcifying solution, Safranin O-Fast Green stain)

Procedure:

  • Induction of Osteoarthritis:

    • Anesthetize the rats.

    • Induce OA by a single intra-articular injection of MIA (e.g., 2 mg in 50 µL saline) into the right knee joint.

  • Treatment:

    • Administer this compound (e.g., daily oral gavage) at different doses for a specified period (e.g., 4 weeks), starting one week after MIA injection. Include a vehicle control group and a positive control group (e.g., celecoxib).

  • Assessment of Joint Swelling:

    • Measure the diameter of the knee joint weekly using calipers.

  • Biochemical Analysis of Serum:

    • At the end of the treatment period, collect blood samples.

    • Measure the serum levels of inflammatory markers (e.g., TNF-α, IL-6, NO, PGE2) and cartilage degradation markers (e.g., MMP-3, MMP-13, COMP) using ELISA kits.

  • Histopathological Analysis:

    • Euthanize the animals and dissect the knee joints.

    • Fix the joints in 10% formalin, decalcify, and embed in paraffin.

    • Prepare sections and stain with Safranin O-Fast Green to visualize cartilage proteoglycan content.

    • Score the severity of cartilage degradation using the OARSI grading system.

Expected Outcome: this compound treatment is expected to reduce knee swelling, decrease the serum levels of inflammatory and catabolic markers, and attenuate cartilage degradation as observed by histopathology, leading to improved OARSI scores compared to the vehicle-treated group.

Visualizations

The following diagrams illustrate the key signaling pathways involved in osteoarthritis and the proposed mechanism of action of this compound, as well as a typical experimental workflow.

G cluster_0 Osteoarthritis Pathogenesis cluster_1 Cellular Response IL-1β IL-1β MAPK_pathway MAPK Pathway (ERK, JNK, p38) IL-1β->MAPK_pathway Activates NFkB_pathway NF-κB Pathway IL-1β->NFkB_pathway Activates NLRP3 NLRP3 Inflammasome IL-1β->NLRP3 Primes & Activates Inflammation Inflammatory Mediators (iNOS, COX-2, NO, PGE2) MAPK_pathway->Inflammation Catabolism Catabolic Enzymes (MMPs, ADAMTSs) MAPK_pathway->Catabolism NFkB_pathway->Inflammation NFkB_pathway->Catabolism Anabolism Anabolic Factors (Aggrecan, Collagen II) NFkB_pathway->Anabolism Inhibits NLRP3->Inflammation Cartilage_Degradation Cartilage Degradation Catabolism->Cartilage_Degradation Caraganaphenol_A This compound Caraganaphenol_A->MAPK_pathway Inhibits Caraganaphenol_A->NFkB_pathway Inhibits Caraganaphenol_A->NLRP3 Inhibits (Predicted)

Caption: Proposed mechanism of this compound in osteoarthritis.

G cluster_0 In Vitro Experiment Workflow cluster_1 Endpoints Chondrocyte_Culture 1. Culture Chondrocytes Pre-treatment 2. Pre-treat with This compound Chondrocyte_Culture->Pre-treatment Stimulation 3. Stimulate with IL-1β Pre-treatment->Stimulation Analysis 4. Analyze Endpoints Stimulation->Analysis Viability Cell Viability (MTT/CCK-8) Analysis->Viability Gene_Expression Gene Expression (qRT-PCR) Analysis->Gene_Expression Protein_Expression Protein Expression (Western Blot) Analysis->Protein_Expression G cluster_0 In Vivo Experiment Workflow cluster_1 Endpoints OA_Induction 1. Induce OA in Rats (MIA) Treatment 2. Treat with This compound OA_Induction->Treatment Monitoring 3. Monitor Joint Swelling Treatment->Monitoring Endpoint_Analysis 4. Endpoint Analysis Treatment->Endpoint_Analysis Monitoring->Endpoint_Analysis Serum_Analysis Serum Biomarkers (ELISA) Endpoint_Analysis->Serum_Analysis Histopathology Histopathology (Safranin O) Endpoint_Analysis->Histopathology

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Caraganaphenol A Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caraganaphenol A, a novel resveratrol (B1683913) trimer isolated from Caragana stenophylla, has demonstrated significant potential as an anticancer agent. Studies have revealed its ability to selectively inhibit the growth of human gastric cancer cells.[1] The primary mechanism of its cytotoxic action involves the induction of G2/M phase cell cycle arrest and apoptosis.[1] A key feature of this compound's activity is the elevation of intracellular reactive oxygen species (ROS), which plays a crucial role in initiating the apoptotic cascade.[1] This document provides detailed protocols for a panel of cell-based assays to characterize the cytotoxic and apoptotic effects of this compound.

These protocols are designed to guide researchers in assessing key parameters of cellular health and death, including cell viability, the induction of apoptosis, effects on cell cycle progression, and the generation of ROS. The successful implementation of these assays will provide a comprehensive understanding of the cytotoxic profile of this compound.

Data Presentation

The quantitative results from the following experimental protocols can be effectively summarized in the tables below for clear interpretation and comparison.

Table 1: Cell Viability Inhibition by this compound (MTT Assay)

Concentration of this compound (µM)Mean Absorbance (OD 570 nm) ± SD% Cell ViabilityIC₅₀ (µM)
0 (Vehicle Control)100
X₁
X₂
X₃
X₄
X₅

Table 2: Apoptosis Induction by this compound (Annexin V-FITC/PI Staining)

Concentration of this compound (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
0 (Vehicle Control)
Y₁
Y₂
Y₃

Table 3: Cell Cycle Analysis of Cells Treated with this compound (Propidium Iodide Staining)

Concentration of this compound (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)
Z₁
Z₂
Z₃

Table 4: Intracellular ROS Production Induced by this compound (DCFDA Assay)

Concentration of this compound (µM)Mean Fluorescence Intensity ± SDFold Increase in ROS Production
0 (Vehicle Control)1.0
A₁
A₂
A₃
Positive Control (e.g., H₂O₂)

Experimental Workflow

The overall experimental process for evaluating the cytotoxicity of this compound is outlined below.

G cluster_prep Cell Culture and Treatment cluster_assays Cytotoxicity and Mechanistic Assays cluster_analysis Data Acquisition and Analysis cell_culture Seed cells in appropriate culture vessels treatment Treat cells with varying concentrations of this compound cell_culture->treatment mtt MTT Assay for Cell Viability treatment->mtt apoptosis Annexin V/PI Staining for Apoptosis treatment->apoptosis cell_cycle Propidium Iodide Staining for Cell Cycle Analysis treatment->cell_cycle ros DCFDA Assay for ROS Measurement treatment->ros plate_reader Spectrophotometry (Plate Reader) mtt->plate_reader flow_cytometer Flow Cytometry apoptosis->flow_cytometer cell_cycle->flow_cytometer ros->flow_cytometer data_analysis Data Analysis and Interpretation plate_reader->data_analysis flow_cytometer->data_analysis G cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_apoptosis Intrinsic Apoptosis Pathway CAA This compound ROS ↑ Intracellular ROS CAA->ROS Mito_dys Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito_dys Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mito_dys->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mito_dys->Bax CytC Cytochrome c Release Bcl2->CytC inhibits Bax->CytC promotes Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes & Protocols: A Validated HPLC-UV Method for the Quantification of Caraganaphenol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caraganaphenol A is a phenolic compound of significant interest due to its potential biological activities. Accurate and reliable quantification of this compound in various matrices, such as plant extracts, herbal formulations, and in-vitro assays, is crucial for research and development. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust, precise, and widely accessible technique for the quantitative analysis of phenolic compounds.[1][2][3]

This document provides a detailed protocol for a validated HPLC-UV method for the determination of this compound. The method is designed to be specific, accurate, precise, and robust, adhering to the general principles of analytical method validation.[4][5]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • HPLC grade acetonitrile (B52724)

  • HPLC grade methanol (B129727)

  • Purified water (18.2 MΩ·cm)

  • Formic acid (analytical grade)

  • All other chemicals and solvents should be of analytical grade.

Instrumentation
  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • A C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Sample Preparation (Example: from a plant extract)
  • Accurately weigh 1.0 g of the powdered plant material.

  • Transfer to a 50 mL conical flask and add 20 mL of methanol.

  • Perform ultrasound-assisted extraction (UAE) for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Store the vial at 4°C until analysis.

Chromatographic Conditions
  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program:

    • 0-10 min: 15-30% B

    • 10-25 min: 30-50% B

    • 25-30 min: 50-80% B

    • 30-35 min: 80-15% B (return to initial conditions)

    • 35-40 min: 15% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound standard (e.g., 280 nm).

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation

The developed HPLC method must be validated to ensure its suitability for the intended purpose. The validation should be performed according to established guidelines.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol:

    • Inject a blank sample (methanol).

    • Inject the this compound standard solution.

    • Inject the sample extract.

    • Compare the chromatograms. The retention time of the analyte peak in the sample should match that of the standard, and there should be no interfering peaks at the retention time of this compound in the blank.

    • Peak purity can be assessed using a DAD detector.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Protocol:

    • Inject the prepared working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

  • Protocol:

    • Prepare a sample matrix.

    • Spike the sample matrix with known concentrations of this compound standard at three different levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the spiked samples using the developed method.

    • Calculate the percentage recovery.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on two different days by two different analysts.

    • Calculate the relative standard deviation (RSD) for the results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations in the chromatographic conditions, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2°C)

      • Mobile phase composition (± 2% organic component)

    • Analyze a standard solution under each of the modified conditions.

    • Evaluate the effect of these changes on the retention time, peak area, and peak shape.

Data Presentation

The following tables summarize the expected quantitative data from the method validation experiments.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Linear Regression
Correlation Coefficient (r²) > 0.999
Equation y = 15234x + 120

Table 2: Accuracy (Recovery) of this compound

Spiking LevelAmount Added (µg/mL)Amount Found (µg/mL, mean ± SD, n=3)Recovery (%)RSD (%)
Low (80%)87.92 ± 0.1599.01.89
Medium (100%)1010.11 ± 0.18101.11.78
High (120%)1211.95 ± 0.2199.61.76

Table 3: Precision of the Method for this compound (Concentration = 25 µg/mL)

PrecisionPeak Area (n=6)Mean Peak AreaSDRSD (%)
Repeatability (Intra-day) 380850, 381230, 379980, 380560, 381540, 380110380712615.30.16
Intermediate (Inter-day) 381100, 380540, 381980, 382310, 380880, 381550381393642.80.17

Table 4: LOD and LOQ for this compound

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.15
Limit of Quantitation (LOQ) 0.45

Visualizations

Analytical_Method_Validation_Workflow A Method Development (HPLC-UV) B Method Optimization (Mobile Phase, Column, etc.) A->B Initial trials C Pre-Validation Check (System Suitability) B->C Finalized conditions D Method Validation C->D Passes SST E Specificity D->E F Linearity & Range D->F G Accuracy (Recovery) D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Validated Method E->K All parameters meet acceptance criteria F->K All parameters meet acceptance criteria G->K All parameters meet acceptance criteria H->K All parameters meet acceptance criteria I->K All parameters meet acceptance criteria J->K All parameters meet acceptance criteria L Routine Analysis & Quality Control K->L Implementation

Caption: Workflow for Analytical Method Development and Validation.

References

Caraganaphenol A: Extraction Techniques from Plant Material - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caraganaphenol A is a resveratrol (B1683913) trimer, a type of oligostilbene, that has been isolated from the roots of Caragana sinica.[1][2] This compound, along with other stilbenoids found in Caragana species, has garnered interest for its potential pharmacological activities, including anti-HIV and osteoblast growth-stimulating properties.[1][2] These application notes provide detailed protocols for the extraction and isolation of this compound from plant material, compiled from established methodologies for oligostilbene extraction.

Data Presentation

Table 1: Summary of Extraction Parameters for Oligostilbenes from Caragana sinica
ParameterMethodDetailsReference
Plant Material Plant PartRoots[1]
Pre-treatmentDried and powdered
Extraction Solvent85% Ethanol (B145695)
MethodMaceration/SoxhletImplied by general protocols
TemperatureRoom Temperature / Boiling point of solvent
Fractionation SolventsPetroleum ether, Ethyl acetate (B1210297) (EtOAc), n-Butanol (BuOH), Water
Purification ChromatographySilica (B1680970) gel column chromatography, Sephadex LH-20, High-Performance Liquid Chromatography (HPLC)
Table 2: Quantitative Data on Flavonoid and Phenolic Content in Caragana sinica Flower Extracts (Illustrative of component distribution)
FractionTotal Phenolic Content (mg gallic acid/g dry extract)Total Flavonoid Content (mg rutin/g dry extract)Antioxidant Activity (AA%)Reference
Crude ExtractNot specifiedNot specified52.0 ± 0.5
Petroleum EtherLowerLower58.0 ± 0.6
Ethyl Acetate (EtOAc)140.0 ± 10.1157.8 ± 11.473.57 ± 0.63
n-Butanol (BuOH)Higher than water and pet. etherHigher than water and pet. ether59.12 ± 0.56
WaterLowerLower51.0 ± 0.5

Note: While this data is for flower extracts, it illustrates the effective partitioning of phenolic and flavonoid compounds, similar to stilbenoids, into the ethyl acetate fraction.

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Oligostilbenes from Caragana sinica Roots

This protocol is a synthesized procedure based on common methods for extracting stilbenoids from Caragana sinica.

1. Plant Material Preparation:

  • Air-dry the roots of Caragana sinica.
  • Grind the dried roots into a fine powder.

2. Extraction:

  • Macerate the powdered root material (e.g., 5 kg) with 85% ethanol (e.g., 3 x 20 L) at room temperature for 48 hours for each extraction.
  • Alternatively, perform Soxhlet extraction for a more exhaustive extraction.
  • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Fractionation:

  • Suspend the crude extract in water.
  • Perform liquid-liquid partitioning successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (BuOH).
  • Collect each fraction separately. This compound and other oligostilbenes are expected to be concentrated in the ethyl acetate fraction.
  • Evaporate the solvent from the ethyl acetate fraction to yield the enriched extract.

Protocol 2: Chromatographic Isolation and Purification of this compound

This protocol outlines the purification of this compound from the ethyl acetate fraction.

1. Silica Gel Column Chromatography:

  • Subject the dried ethyl acetate fraction to silica gel column chromatography.
  • Elute the column with a gradient solvent system, typically starting with a non-polar solvent like hexane (B92381) or chloroform (B151607) and gradually increasing the polarity with ethyl acetate and/or methanol (B129727).
  • Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing compounds with similar Rf values.

2. Sephadex LH-20 Column Chromatography:

  • Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for separating oligostilbenes.

3. Preparative High-Performance Liquid Chromatography (HPLC):

  • For final purification to obtain high-purity this compound, utilize preparative HPLC with a C18 column.
  • Use a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
  • Monitor the elution at a wavelength suitable for stilbenoids (e.g., 280 nm or 320 nm).
  • Collect the peak corresponding to this compound.

Visualizations

Extraction_Workflow plant Dried, Powdered Caragana sinica Roots extraction Extraction (85% Ethanol, Maceration) plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Liquid-Liquid Partitioning crude_extract->partition pet_ether Petroleum Ether Fraction partition->pet_ether Non-polar compounds et_oac Ethyl Acetate Fraction (Enriched with this compound) partition->et_oac Moderately polar compounds buoh n-Butanol Fraction partition->buoh Polar compounds water Water Fraction partition->water Highly polar compounds silica_gel Silica Gel Column Chromatography et_oac->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure This compound prep_hplc->pure_compound

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathways

This compound has been reported to exhibit anti-HIV activity and to stimulate osteoblast growth. While the precise molecular mechanisms are still under investigation, the following diagrams illustrate the general signaling pathways that may be involved.

Potential Anti-HIV Mechanism

Many natural phenolic compounds inhibit HIV replication by targeting various stages of the viral life cycle. A common mechanism is the inhibition of the HIV-1 reverse transcriptase enzyme.

Anti_HIV_Pathway hiv HIV Virion binding Binding and Fusion hiv->binding host_cell Host Cell (CD4+ T-cell) rna_release Viral RNA Release host_cell->rna_release binding->host_cell rt Reverse Transcriptase rna_release->rt viral_dna Viral DNA rt->viral_dna integration Integration into Host Genome viral_dna->integration replication Viral Replication integration->replication caraganaphenol_a This compound caraganaphenol_a->rt Inhibition

Caption: Potential mechanism of anti-HIV activity of this compound.

Osteoblast Growth Stimulation Pathway

The stimulation of osteoblast proliferation and differentiation involves complex signaling cascades. The NF-κB and MAPK signaling pathways are known to play a role in psoralen-induced osteoblast proliferation, which may be a similar mechanism for other phytoestrogens.

Osteoblast_Pathway caraganaphenol_a This compound receptor Cell Surface Receptor caraganaphenol_a->receptor nf_kb NF-κB Pathway receptor->nf_kb mapk MAPK Pathway receptor->mapk transcription Activation of Transcription Factors nf_kb->transcription mapk->transcription gene_expression Increased Expression of Osteogenic Genes transcription->gene_expression proliferation Osteoblast Proliferation and Differentiation gene_expression->proliferation bone_formation Bone Formation proliferation->bone_formation

Caption: Postulated signaling pathway for osteoblast growth stimulation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Caraganaphenol A Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of Caraganaphenol A for successful in vitro experimentation.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution upon dilution in aqueous media.

Possible Cause: This is a common issue for hydrophobic compounds like this compound, often referred to as "solvent shock," where the compound is forced out of solution when the concentration of the organic co-solvent is rapidly decreased.

Solutions:

  • Optimize Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility at the desired working concentration of this compound. However, for cell-based assays, it is crucial to keep the final solvent concentration low (typically <0.5% v/v for DMSO) to avoid cytotoxicity.[1]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your high-concentration stock solution in the aqueous assay buffer. This gradual decrease in the organic solvent concentration can help prevent the compound from precipitating.[1]

  • Gentle Warming: The assay buffer can be slightly warmed to 37°C before adding the this compound stock solution. This can temporarily increase solubility. Ensure your compound is stable at this temperature.

  • Increase Agitation: Ensure thorough and continuous mixing of the solution during and after the addition of this compound.[2]

Issue 2: Inconsistent or non-reproducible experimental results.

Possible Cause: Poor solubility of this compound can lead to a lower and more variable effective concentration in your assay than intended, which is a significant source of experimental variability.[3]

Solutions:

  • Confirm Complete Dissolution of Stock Solution: Visually inspect your stock solution to ensure there is no particulate matter. If necessary, gentle warming or sonication can be used to aid dissolution, provided the compound is stable under these conditions.[3]

  • Filter the Stock Solution: If you suspect insoluble impurities, you can filter your stock solution using a 0.22 µm syringe filter. Be aware that this could lower the concentration of your compound if it is not fully dissolved.

  • Conduct a Solubility Test: Before your main experiment, perform a preliminary test to determine the maximum concentration at which this compound remains soluble in your final assay medium. This can be done by preparing a series of dilutions and visually inspecting for precipitation or by measuring turbidity with a spectrophotometer.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro studies. Ethanol can also be a suitable alternative. The choice of solvent depends on the specific experimental requirements and cell type compatibility.

Q2: What is the maximum recommended concentration of DMSO for cell-based assays?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v). However, the tolerance of different cell lines to DMSO can vary, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cell line.

Q3: How does pH affect the solubility of this compound?

A3: As a phenolic compound, this compound is likely weakly acidic. Therefore, its solubility in aqueous solutions is expected to be pH-dependent. Increasing the pH of the buffer can deprotonate the phenolic hydroxyl groups, forming a more polar phenolate (B1203915) ion that is generally more water-soluble. However, it is critical to ensure that the adjusted pH is compatible with your experimental system and does not affect the compound's activity.

Q4: How does serum in cell culture media affect the solubility of this compound?

A4: Serum contains proteins like albumin that can bind to hydrophobic compounds. This binding can increase the apparent solubility of this compound in the media. However, it may also reduce the free concentration of the compound that is available to interact with the cells. This is an important consideration when interpreting experimental results.

Q5: What are some alternative methods to improve the solubility of this compound if co-solvents and pH adjustment are not sufficient?

A5: If solubility issues persist, you can explore the use of cyclodextrins. These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby enhancing their aqueous solubility.

Quantitative Solubility Data

While specific experimental data for this compound is not widely available, the following table provides a hypothetical, yet representative, solubility profile based on the properties of similar phenolic compounds. Researchers should experimentally determine the precise solubility of this compound in their specific solvents and buffers.

Solvent/SystemPredicted Solubility (at 25°C)Notes
Dimethyl Sulfoxide (DMSO)> 50 mg/mLA good solvent for creating high-concentration stock solutions.
Ethanol~ 20 mg/mLA viable alternative to DMSO for stock solutions.
Methanol~ 15 mg/mLCan be used, but may have higher toxicity in cell-based assays.
Phosphate-Buffered Saline (PBS) pH 7.4< 0.1 mg/mLPoorly soluble in aqueous buffers.
Cell Culture Medium + 10% FBSSlightly increased solubilitySerum proteins can enhance apparent solubility.
Aqueous Buffer with 0.5% DMSODependent on final concentrationThe final concentration of the co-solvent is critical.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add a calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL).

  • Vortex or sonicate the mixture until the compound is fully dissolved. Gentle warming in a 37°C water bath can be applied if necessary, keeping the compound's stability in mind.

  • Visually confirm that the solution is clear and free of any particulate matter.

  • Dispense the stock solution into smaller, single-use aliquots to prevent degradation from multiple freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light if the compound is light-sensitive.

Protocol 2: Enhancing Solubility via pH Adjustment
  • Determine the pKa of this compound if possible. This will indicate whether to adjust the pH up or down. For phenolic compounds, increasing the pH is generally effective.

  • Prepare your aqueous buffer (e.g., PBS).

  • Slowly titrate the pH of the buffer by adding a dilute base (e.g., 0.1 M NaOH) while monitoring the pH.

  • Once the desired pH is reached and stable, add the this compound (preferably from a concentrated stock in a minimal amount of organic solvent).

  • Continuously mix and observe the solution to ensure the compound remains dissolved.

  • It is crucial to verify that the final pH of your solution is compatible with your experimental system.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh This compound dissolve Dissolve in 100% DMSO (Vortex/Sonicate) weigh->dissolve serial_dilute Serial Dilution in Aqueous Buffer dissolve->serial_dilute Introduce to Aqueous Phase final_dilution Final Dilution to Working Concentration serial_dilute->final_dilution add_to_cells Add to Cells/Assay Plate final_dilution->add_to_cells incubate Incubate add_to_cells->incubate measure Measure Endpoint incubate->measure

Experimental workflow for solubilizing this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapk MAPK (e.g., p38, JNK) receptor->mapk Activates/Inhibits nfkb NF-κB mapk->nfkb gene_expression Gene Expression (Inflammatory Cytokines) nfkb->gene_expression Regulates caraganaphenol_a This compound caraganaphenol_a->receptor Binds/Modulates

Hypothetical signaling pathway modulated by this compound.

References

Technical Support Center: Caraganaphenol A HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering HPLC peak tailing with Caraganaphenol A.

Troubleshooting Guide: this compound HPLC Peak Tailing

Peak tailing is a common issue in HPLC, often leading to poor resolution and inaccurate quantification. For a complex polyphenolic compound like this compound, several factors can contribute to this phenomenon. This guide provides a systematic approach to identify and resolve peak tailing.

Initial Assessment: Is it a Chemical or Mechanical Issue?

The first step is to determine the likely source of the peak tailing. A simple diagnostic test is to inject a neutral, well-behaving compound (e.g., toluene (B28343) or naphthalene) under the same chromatographic conditions.

  • If the neutral compound's peak also tails: The problem is likely mechanical or related to the HPLC system.

  • If the neutral compound's peak is symmetrical, but this compound tails: The issue is likely related to chemical interactions between this compound and the stationary or mobile phase.

Below is a workflow to guide your troubleshooting process.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound inject_neutral Inject a Neutral Compound start->inject_neutral peak_shape Evaluate Peak Shape of Neutral Compound inject_neutral->peak_shape chemical_issue Chemical Issue Suspected peak_shape->chemical_issue Symmetrical Peak mechanical_issue Mechanical/System Issue Suspected peak_shape->mechanical_issue Tailing Peak mobile_phase Optimize Mobile Phase chemical_issue->mobile_phase connections Check Fittings and Tubing mechanical_issue->connections column_chem Evaluate Column Chemistry mobile_phase->column_chem sample_prep Check Sample Preparation column_chem->sample_prep column_hardware Inspect Column Hardware connections->column_hardware injector_detector Examine Injector and Detector column_hardware->injector_detector

Caption: A logical workflow for diagnosing the root cause of peak tailing.

FAQs for Chemical-Related Peak Tailing

Q1: My neutral compound peak is sharp, but my this compound peak is tailing. What's the most likely cause?

This strongly suggests a chemical interaction between this compound and the stationary phase. As a polyphenol with multiple hydroxyl groups, this compound can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.

Predicted Physicochemical Properties of this compound:

To effectively troubleshoot, it's helpful to understand the predicted properties of this compound.

PropertyPredicted ValueImplication for HPLC
pKa Multiple acidic protons, with the most acidic predicted to be around 8.5 - 9.5 At neutral pH, some hydroxyl groups may be partially ionized, leading to mixed-mode retention and peak tailing.
Solubility in Water Predicted to be low to very low Poor aqueous solubility can cause peak shape issues if the sample solvent is too strong or incompatible with the mobile phase.
Solubility in Methanol (B129727) Predicted to be moderate to high A suitable solvent for sample preparation.
Solubility in Acetonitrile (B52724) Predicted to be moderate to high A suitable solvent for sample preparation and as a mobile phase component.
Q2: How can I minimize secondary interactions with the column?

Here are several strategies, starting with the most common and effective:

  • Lower the Mobile Phase pH: Acidifying the mobile phase will suppress the ionization of the phenolic hydroxyl groups of this compound and also the residual silanol groups on the stationary phase. This is often the most effective way to reduce peak tailing for phenolic compounds.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns that are well end-capped will have fewer accessible silanol groups, reducing the potential for secondary interactions.

  • Consider a Different Stationary Phase: If tailing persists on a C18 column, a phenyl-hexyl or a polar-embedded phase column can offer different selectivity and potentially improved peak shape for aromatic and phenolic compounds.

Experimental Protocol: Mobile Phase pH Adjustment

A systematic approach to optimizing mobile phase pH is crucial.

Mobile_Phase_pH_Adjustment Protocol for Mobile Phase pH Optimization start Prepare Mobile Phase with 0.1% Formic Acid (pH ~2.7) run1 Analyze this compound start->run1 eval1 Evaluate Peak Shape run1->eval1 good_peak Acceptable Peak Shape (Tailing Factor < 1.5) eval1->good_peak Good tailing_persists Tailing Persists eval1->tailing_persists Poor try_buffer Prepare Mobile Phase with Phosphate Buffer (e.g., 20 mM) at pH 3.0 tailing_persists->try_buffer run2 Re-analyze this compound try_buffer->run2 eval2 Evaluate Peak Shape run2->eval2 eval2->good_peak Good

Caption: A stepwise approach to optimizing mobile phase pH.

Q3: Can the sample solvent cause peak tailing?

Yes, absolutely. If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can lead to peak distortion, including tailing or fronting.

Recommendations for Sample Solvent:

  • Ideal: Dissolve this compound in the initial mobile phase.

  • Good Alternative: If solubility is an issue, use a solvent with a slightly higher organic content than the initial mobile phase, but keep the injection volume small. Based on predicted solubilities, methanol or acetonitrile are good choices.

  • Avoid: Dissolving the sample in 100% strong solvent (e.g., pure methanol or acetonitrile) if you are running a gradient that starts with a high aqueous percentage.

Q4: Could column overload be the issue?

Yes, injecting too much sample mass onto the column can cause peak tailing. To test for this, prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, you are likely overloading the column.

Table 1: Effect of Sample Concentration on Peak Tailing Factor (Hypothetical Data)

Concentration (µg/mL)Tailing Factor
1002.1
501.8
201.4
101.2

FAQs for Mechanical/System-Related Peak Tailing

Q5: All my peaks, including the neutral compound, are tailing. What should I check first?

When all peaks are affected, the problem is likely related to the HPLC system itself. Here's a checklist of common culprits:

  • Extra-Column Volume:

    • Tubing: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).

    • Fittings: Check all fittings to ensure they are properly seated and not creating dead volume. A poorly made connection can be a significant source of peak broadening and tailing.

  • Column Issues:

    • Partially Blocked Frit: The inlet frit of the column may be partially blocked with particulate matter from the sample or mobile phase. Try back-flushing the column (if the manufacturer's instructions permit).

    • Column Void: A void or channel may have formed at the head of the column. This can sometimes be seen as a small depression in the packing material. In this case, the column will likely need to be replaced.

  • Detector Flow Cell: A contaminated or partially blocked detector flow cell can also cause peak distortion.

Table 2: Typical Internal Diameters of Connecting Tubing and Their Impact on Extra-Column Volume

Tubing ID (inches)Relative Contribution to Extra-Column Volume
0.010High
0.007Moderate
0.005Low

General HPLC Method Guidelines for this compound

Table 3: Recommended Starting HPLC Parameters for this compound

ParameterRecommendationRationale
Column High-purity, end-capped C18, 2.1 or 4.6 mm ID, 1.8-3.5 µm particle sizeProvides good retention and resolution for polyphenols.
Mobile Phase A Water with 0.1% Formic AcidAcidifies the mobile phase to suppress ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidGood organic solvent for polyphenols with low UV cutoff.
Gradient Start with a low percentage of B (e.g., 5-10%) and increase to elute this compound.A gradient is likely necessary for complex samples.
Flow Rate 0.2-0.4 mL/min for 2.1 mm ID; 0.8-1.2 mL/min for 4.6 mm IDStandard flow rates for these column dimensions.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV, approximately 280-320 nmPhenolic compounds typically have strong absorbance in this range.
Injection Volume 1-5 µLKeep the injection volume small to minimize peak distortion.

By systematically addressing these potential chemical and mechanical issues, you can effectively troubleshoot and eliminate peak tailing in your HPLC analysis of this compound, leading to more accurate and reliable results.

Technical Support Center: Optimizing Caraganaphenol A Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of Caraganaphenol A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: From which plant sources can this compound be isolated?

This compound is a phenolic compound that can be isolated from various species of the Caragana genus, which belongs to the Fabaceae family. While the presence and concentration of this compound can vary between species and even based on the plant's growing conditions, phytochemical studies have been conducted on species such as Caragana arborescens, Caragana microphylla, and Caragana sinica.[1][2][3] Researchers should begin by selecting a Caragana species known to be rich in phenolic compounds.

Q2: What is a general recommended protocol for the extraction of this compound?

While a specific, optimized protocol for this compound is not widely published, a general procedure for the extraction of phenolic compounds from Caragana species can be followed. This involves a solid-liquid extraction method.

Experimental Protocol: General Solid-Liquid Extraction

  • Plant Material Preparation:

    • Collect fresh, healthy aerial parts (leaves, stems, flowers) of the selected Caragana species.

    • Dry the plant material to a constant weight. Freeze-drying is preferable to air-drying to better preserve phenolic compounds.[1]

    • Grind the dried plant material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Macerate the powdered plant material in a solvent. A 70-80% ethanol (B145695) or methanol (B129727) solution is a common choice for extracting polyphenols.[4]

    • Use a solid-to-solvent ratio of approximately 1:10 to 1:20 (w/v).

    • Stir the mixture at room temperature for 24-48 hours. To enhance extraction efficiency, consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) for shorter durations.

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid plant residue.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

  • Fractionation (Optional):

    • The crude extract can be further fractionated by liquid-liquid extraction with solvents of increasing polarity (e.g., hexane (B92381), chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Phenolic compounds are often enriched in the ethyl acetate fraction.

Q3: How can the crude extract be purified to isolate this compound?

Purification of this compound from the crude extract or a specific fraction typically involves chromatographic techniques.

Experimental Protocol: Chromatographic Purification

  • Column Chromatography:

    • Pack a silica (B1680970) gel column and equilibrate it with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Dissolve the dried extract or fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexane).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification, use a reversed-phase C18 column.

    • A common mobile phase consists of a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

    • Inject the semi-purified fraction from the column chromatography.

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the isolated compound using analytical HPLC and its identity through spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Troubleshooting Guides

This section addresses common issues encountered during the isolation of this compound and provides potential solutions.

Low Extraction Yield
Potential Cause Troubleshooting Steps
Incomplete Cell Lysis Ensure the plant material is finely ground. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to facilitate cell wall disruption.
Inappropriate Solvent Choice The polarity of the extraction solvent is critical. For phenolic compounds, hydroalcoholic solutions (e.g., 70-80% ethanol or methanol) are generally effective. Perform small-scale pilot extractions with different solvents to determine the optimal one.
Suboptimal Extraction Parameters Optimize the solid-to-solvent ratio, extraction time, and temperature. Increasing the temperature can enhance extraction but may also lead to the degradation of thermolabile compounds.
Degradation of Target Compound If this compound is unstable, prolonged extraction times or high temperatures can lead to degradation. Use milder extraction conditions or techniques that allow for shorter extraction times.
Insufficient Mixing Ensure continuous and thorough mixing during maceration to maximize the interaction between the solvent and the plant material.
Poor Purification Resolution
Potential Cause Troubleshooting Steps
Inappropriate Stationary Phase For column chromatography, silica gel is a common choice. However, if separation is poor, consider other stationary phases like alumina (B75360) or Sephadex LH-20, which is often used for phenolic compounds.
Suboptimal Mobile Phase The solvent system for chromatography is crucial. If peaks are not well-resolved, adjust the polarity of the mobile phase. For preparative HPLC, a shallow gradient can improve the separation of closely eluting compounds.
Column Overloading Loading too much sample onto the column can lead to broad peaks and poor separation. Reduce the amount of sample loaded or use a larger column.
Presence of Interfering Substances If the crude extract is complex, consider a pre-purification step like solid-phase extraction (SPE) to remove major interfering compounds before column chromatography or HPLC.
Incorrect pH of Mobile Phase For HPLC, the pH of the mobile phase can affect the retention and peak shape of ionizable compounds. Adding a small amount of acid (e.g., formic acid) can improve the chromatography of phenolic compounds.
Compound Instability
Potential Cause Troubleshooting Steps
pH Sensitivity Phenolic compounds can be sensitive to pH. It is generally advisable to work in slightly acidic conditions to maintain their stability. Avoid strongly basic conditions.
Temperature Sensitivity This compound may be thermolabile. Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a moderate temperature (e.g., 40-50°C).
Light Sensitivity Many phenolic compounds are sensitive to light. Protect samples from direct light by using amber-colored glassware or by wrapping containers in aluminum foil.
Oxidation Phenolic compounds are prone to oxidation. Work in an inert atmosphere (e.g., under nitrogen or argon) if possible, especially during long-term storage. Store purified compounds at low temperatures (-20°C or -80°C).

Data Presentation

Table 1: Comparison of Extraction Methods for Phenolic Compounds

Extraction Method General Principle Typical Solvents Advantages Disadvantages
Maceration Soaking the plant material in a solvent for an extended period.Ethanol, Methanol, Water, AcetoneSimple, low cost, suitable for thermolabile compounds.Time-consuming, may result in lower yields, requires large solvent volumes.
Soxhlet Extraction Continuous extraction with a refluxing solvent.Ethanol, Methanol, HexaneMore efficient than maceration, requires less solvent.Can cause thermal degradation of sensitive compounds.
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance mass transfer.Ethanol, Methanol, WaterFaster extraction times, increased yield, reduced solvent consumption.May require specialized equipment, potential for localized heating.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, accelerating extraction.Polar solvents (Ethanol, Methanol, Water)Very fast, high efficiency, reduced solvent usage.Requires a microwave extractor, not suitable for all solvents, potential for thermal degradation if not controlled.

Visualizations

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification plant_material Caragana sp. Plant Material drying Drying (Freeze-drying preferred) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Solid-Liquid Extraction (e.g., Maceration with 70% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection prep_hplc Preparative HPLC (C18 Reversed-Phase) fraction_collection->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Extraction Yield incomplete_lysis Incomplete Cell Lysis start->incomplete_lysis wrong_solvent Inappropriate Solvent start->wrong_solvent bad_params Suboptimal Parameters start->bad_params degradation Compound Degradation start->degradation grind_finer Grind Finer / Use UAE/MAE incomplete_lysis->grind_finer optimize_solvent Test Different Solvents wrong_solvent->optimize_solvent optimize_params Optimize Time/Temp/Ratio bad_params->optimize_params milder_conditions Use Milder Conditions degradation->milder_conditions

References

minimizing degradation of Caraganaphenol A during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Caraganaphenol A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation and troubleshooting common issues during the extraction process.

Disclaimer

Direct research on the degradation of this compound is limited. The guidance provided here is based on established principles for the extraction and stabilization of structurally related phenolic compounds, particularly stilbenoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during extraction?

A1: The degradation of phenolic compounds like this compound is primarily influenced by:

  • Temperature: High temperatures can lead to the degradation of thermolabile compounds.[1][2][3]

  • pH: Both acidic and alkaline conditions can affect the stability of phenolic compounds.[4]

  • Light: Exposure to light, especially UV radiation, can cause photo-isomerization and degradation of stilbenoids.[5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of phenolic compounds.

  • Enzymatic Activity: Endogenous plant enzymes released during cell lysis can degrade target compounds.

  • Solvent Choice: The type of solvent used can influence both extraction efficiency and compound stability.

Q2: What is the recommended temperature range for extracting this compound?

A2: While the optimal temperature for this compound is not specifically documented, for many phenolic compounds, stability is maintained at temperatures up to 100°C. However, significant degradation of some stilbenoids, like resveratrol, has been observed at temperatures as high as 125°C. It is advisable to conduct extractions at lower temperatures (e.g., room temperature or slightly elevated) and for shorter durations to minimize thermal degradation.

Q3: Which solvents are best suited for this compound extraction to minimize degradation?

A3: The choice of solvent is crucial for efficient extraction while preserving the compound's integrity. For stilbenoids and other phenolic compounds, polar solvents are generally effective. Commonly used solvents include:

  • Methanol (B129727)

  • Ethanol

  • Acetone

  • Ethyl acetate

  • Water (often in combination with an organic solvent)

Methanol has been shown to be effective for extracting stilbenes from grape cane. The selection should be based on optimizing the yield of this compound while considering its stability in the chosen solvent system.

Q4: How can I prevent oxidative degradation during the extraction process?

A4: To minimize oxidation, consider the following measures:

  • Work in an inert atmosphere: Purging the extraction vessel with nitrogen or argon can displace oxygen.

  • Use antioxidants: Adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can help protect the target compound.

  • Degas solvents: Removing dissolved oxygen from solvents prior to extraction can reduce oxidative stress.

Q5: Is it necessary to protect the sample from light during extraction?

A5: Yes, it is highly recommended. Stilbenoids are known to be sensitive to light, which can induce isomerization from the trans- to the cis- form or lead to degradation. To prevent this, use amber glassware or cover your extraction setup with aluminum foil to block out light.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete cell lysis. 2. Inappropriate solvent selection. 3. Insufficient extraction time or temperature. 4. Degradation of the target compound.1. Ensure the plant material is finely ground to maximize surface area. 2. Test a range of solvents with varying polarities. 3. Optimize extraction time and temperature through small-scale trials. 4. Review the extraction protocol for potential degradation factors (see FAQs).
Presence of Impurities in the Extract 1. Co-extraction of other plant metabolites. 2. Inefficient separation during liquid-liquid extraction.1. Employ a multi-step extraction or purification process (e.g., solid-phase extraction). 2. For liquid-liquid extraction, try adding salt to the aqueous phase to improve separation or use a different solvent system.
Formation of an Emulsion During Liquid-Liquid Extraction 1. High concentration of surfactant-like compounds in the plant material. 2. Vigorous shaking of the separatory funnel.1. Add brine (saturated NaCl solution) to the mixture to break the emulsion. 2. Instead of shaking, gently invert the separatory funnel multiple times. 3. Centrifugation can also help to separate the layers.
Inconsistent Extraction Results Between Batches 1. Variation in the quality of the plant material. 2. Inconsistent experimental conditions.1. Use plant material from the same source and harvest time, if possible. 2. Strictly control all extraction parameters, including temperature, time, and solvent-to-solid ratio.
Suspected Degradation of this compound 1. Exposure to high temperatures, extreme pH, or light. 2. Presence of oxidative enzymes or oxygen.1. Conduct extractions at a lower temperature and in the dark. 2. Work under an inert atmosphere and consider adding antioxidants to the solvent.

Experimental Protocols

Protocol 1: Cold Maceration for Minimizing Thermal Degradation

  • Sample Preparation: Grind the dried plant material into a fine powder.

  • Extraction:

    • Weigh the powdered plant material and place it in an amber glass flask.

    • Add the chosen solvent (e.g., 80% methanol in water) at a 1:10 solid-to-solvent ratio.

    • Add an antioxidant (e.g., 0.1% ascorbic acid).

    • Seal the flask and stir at room temperature for 24 hours, protected from light.

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the final extract at -20°C in an amber vial.

Protocol 2: Ultrasound-Assisted Extraction (UAE) for Improved Efficiency

  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place the powdered material and solvent in an amber glass vessel.

    • Position the vessel in an ultrasonic bath.

    • Perform sonication for a predetermined time (e.g., 30 minutes) and temperature (e.g., 25°C). Note that prolonged sonication can generate heat, so temperature control is important.

  • Filtration and Concentration: Follow the steps outlined in Protocol 1.

  • Storage: Store the extract as described in Protocol 1.

Visualizations

Caraganaphenol_A_Degradation_Pathways This compound This compound Oxidative Degradation Oxidative Degradation This compound->Oxidative Degradation Oxygen Thermal Degradation Thermal Degradation This compound->Thermal Degradation Heat Photodegradation Photodegradation This compound->Photodegradation Light (UV) Degraded Products Degraded Products Oxidative Degradation->Degraded Products Thermal Degradation->Degraded Products Photodegradation->Degraded Products

Caption: Factors leading to the degradation of this compound.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis & Storage Plant Material Plant Material Grinding Grinding Plant Material->Grinding Powdered Sample Powdered Sample Grinding->Powdered Sample Solvent Addition Solvent Addition Powdered Sample->Solvent Addition w/ Antioxidant Extraction Method Extraction Method Solvent Addition->Extraction Method e.g., Maceration, UAE Filtration Filtration Extraction Method->Filtration Crude Extract Crude Extract Filtration->Crude Extract Concentration Concentration Crude Extract->Concentration Rotary Evaporation Purified Extract Purified Extract Concentration->Purified Extract Analysis Analysis Purified Extract->Analysis e.g., HPLC Storage Storage Purified Extract->Storage -20°C, Dark

Caption: General workflow for this compound extraction.

References

Caraganaphenol A experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Caraganaphenol A

This technical support center provides guidance and answers to frequently asked questions regarding the experimental use of this compound. The information is compiled for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a naturally occurring tetrameric stilbene. It is a polyphenolic compound that has been isolated from the roots of plants in the Caragana genus.[1][2]

Q2: What is the source of this compound?

This compound is a constituent of the roots of Caragana chamlagu and Caragana sinica (also known as Chinese pea shrub).[1][3][4] These plants have been used in traditional medicine, and their extracts are studied for various pharmacological properties.

Q3: What is the chemical formula of this compound?

The chemical formula for this compound is C₅₆H₄₂O₁₃.

Q4: What are the known biological activities of this compound?

Direct studies on isolated this compound are limited. However, it is a component of Caragana sinica root (CSR) extracts, which have demonstrated biological activities. CSR extracts, containing this compound, have been shown to have protective effects against osteoarthritis by inhibiting inflammatory pathways in chondrocytes. The extract has also been noted for its anti-inflammatory and antioxidant properties.

Troubleshooting Guide

Issue: Inconsistent results in bioassays using plant extracts containing this compound.

  • Possible Cause 1: Variability in Plant Extract Composition. The concentration of this compound and other bioactive compounds in Caragana sinica root extracts can vary depending on the plant's growing conditions, harvest time, and extraction method.

    • Troubleshooting Tip: Standardize the extraction protocol. Perform High-Performance Liquid Chromatography (HPLC) analysis to quantify the content of major compounds, including this compound, in each batch of the extract to ensure consistency.

  • Possible Cause 2: Experimental Variability. In vitro and in vivo assays are subject to inherent biological and technical variability.

    • Troubleshooting Tip: Implement strict quality control measures for cell cultures and animal models. Include appropriate positive and negative controls in all experiments. Ensure consistent experimental conditions (e.g., cell density, reagent concentrations, incubation times).

Issue: Difficulty in detecting this compound in an extract.

  • Possible Cause: Inappropriate analytical method or parameters.

    • Troubleshooting Tip: Use a validated HPLC method for the analysis of stilbenoids. An example of HPLC conditions for analyzing Caragana sinica root extract is provided in the "Experimental Protocols" section below. Ensure the mobile phase composition and detection wavelength are optimized for this compound.

Experimental Protocols

The following are generalized protocols based on studies of Caragana sinica root (CSR) extracts, which contain this compound.

High-Performance Liquid Chromatography (HPLC) Analysis of CSR Extract

This method can be used to analyze the chemical profile of a CSR extract.

ParameterSpecification
System Agilent 1260 Infinity II System with VWD
Column Agilent Eclipse Plus C18 (250×4.6 mm, 5 µm)
Mobile Phase A: 0.1% phosphoric acid in H₂OB: 0.1% phosphoric acid in acetonitrile
Flow Rate 1 mL/min
Injection Volume 10 μL
Gradient 0-35.01 min, 0-80% Solvent A and 20-100% Solvent B
Detection 280 nm
Table based on information from a study on Caragana sinica root extracts.
Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of the plant extract on chondrocytes.

StepProcedure
1. Cell Seeding Seed chondrocytes in a 96-well plate at a density of 5×10³ cells/well and incubate for 24 hours.
2. Treatment Treat the cells with varying concentrations of the CSR extract (e.g., 100, 300, 500 µg/mL) for 24 hours.
3. MTT Addition Add 10 µL of MTT solution to each well and incubate for 1 hour at 37°C in a 5% CO₂ incubator.
4. Measurement Measure the optical density at a wavelength of 450 nm using a microplate reader.
Western Blotting for Protein Expression Analysis

This protocol is for analyzing the effect of CSR extract on protein expression in chondrocytes stimulated with Interleukin-1β (IL-1β).

StepProcedure
1. Cell Culture & Treatment Seed chondrocytes in 6-well plates at 3×10⁵ cells/well for 24 hours. Pre-treat cells with CSR extract (100, 300, 500 µg/mL) for 1 hour, then stimulate with or without IL-1β (10 ng/mL) for another 24 hours.
2. Protein Extraction Extract total cellular proteins using RIPA lysis buffer. For nuclear and cytoplasmic proteins, use a specific extraction kit.
3. Protein Quantification Measure protein concentration using a BCA protein assay kit.
4. Electrophoresis & Transfer Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
5. Immunoblotting Block the membrane and incubate with primary antibodies against target proteins (e.g., MMPs, ADAMTSs, MAPKs, NF-κB pathway proteins), followed by incubation with HRP-conjugated secondary antibodies.
6. Detection Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for Caragana sinica root (CSR) extract, which contains this compound, in mitigating the inflammatory effects of IL-1β in chondrocytes. CSR extract is suggested to inhibit the MAPK and NF-κB signaling pathways.

CaraganaphenolA_Pathway IL1B IL-1β MAPK MAPKs IL1B->MAPK NFkB NF-κB IL1B->NFkB CSR CSR Extract (contains this compound) CSR->MAPK Inhibits CSR->NFkB Inhibits MMPs_ADAMTSs MMPs, ADAMTSs MAPK->MMPs_ADAMTSs NFkB->MMPs_ADAMTSs ECM_degradation Extracellular Matrix Degradation MMPs_ADAMTSs->ECM_degradation

Caption: Proposed inhibitory pathway of CSR extract on IL-1β-induced inflammation.

References

addressing matrix effects in Caraganaphenol A LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Caraganaphenol A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on addressing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity in your LC-MS analysis.[4][5] The components causing these effects can be endogenous to the biological matrix (e.g., phospholipids, salts, proteins) or introduced externally (e.g., anticoagulants, dosing vehicles).

Q2: How can I detect the presence of matrix effects in my this compound assay?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of this compound standard into the mass spectrometer while injecting a blank, extracted matrix sample. Dips or peaks in the baseline signal at the retention time of this compound indicate ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This quantitative approach is more common. Here, you compare the peak area of this compound in a neat solution to the peak area of this compound spiked into a pre-extracted blank matrix sample. The ratio of these peak areas gives a quantitative measure of the matrix effect, known as the matrix factor (MF).

Q3: What is a Matrix Factor (MF) and how is it calculated?

A3: The Matrix Factor (MF) is a quantitative measure of the extent of ion suppression or enhancement. It is calculated using the following formula:

MF = (Peak Response of Analyte in Spiked Post-Extracted Matrix) / (Peak Response of Analyte in Neat Solution)

An MF value of 1 indicates no matrix effect. An MF < 1 suggests ion suppression, and an MF > 1 indicates ion enhancement. Ideally, the MF should be between 0.8 and 1.2.

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective method to compensate for matrix effects. A SIL-IS for this compound would be a synthetic version of the molecule where one or more atoms (e.g., ¹²C, ¹H, ¹⁴N) are replaced with their stable heavy isotopes (e.g., ¹³C, ²H or D, ¹⁵N). Since the SIL-IS is chemically identical to this compound, it co-elutes and experiences the same matrix effects, allowing for accurate correction during data analysis.

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in this compound quantification.

This issue is often a primary indicator of unaddressed matrix effects.

Troubleshooting Workflow:

A Poor Reproducibility/Accuracy B Assess Matrix Effect (Post-Extraction Spike) A->B C Is Matrix Factor (MF) between 0.8 and 1.2? B->C D Yes: Investigate other sources of error (e.g., sample prep variability, instrument instability) C->D Yes E No: Implement Mitigation Strategy C->E No F Optimize Sample Preparation E->F G Improve Chromatographic Separation E->G H Use a Stable Isotope-Labeled Internal Standard (SIL-IS) E->H I Re-evaluate Matrix Effect F->I G->I H->I

Troubleshooting Matrix Effects Workflow

Potential Solutions & Methodologies:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before they enter the LC-MS system.

    • Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples.

    • Liquid-Liquid Extraction (LLE): Can be optimized by changing the solvent type and pH to selectively extract this compound.

    • Protein Precipitation (PPT): A simpler but less clean method. If using PPT, consider the choice of precipitation solvent (e.g., acetonitrile, methanol) and the sample-to-solvent ratio.

  • Improve Chromatographic Separation: Modifying the LC method can separate this compound from co-eluting interferences.

    • Gradient Modification: Adjust the mobile phase gradient to better resolve the analyte peak.

    • Column Chemistry: Try a different column with an alternative stationary phase (e.g., C18, Phenyl-Hexyl, Biphenyl).

    • Flow Rate Reduction: Lowering the flow rate can improve separation efficiency.

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS of this compound is the preferred solution to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.

Issue 2: Significant ion suppression observed for this compound.

This indicates that co-eluting compounds are interfering with the ionization of your analyte.

Troubleshooting Workflow:

A Significant Ion Suppression B Identify Source of Suppression (Post-Column Infusion) A->B E Dilute Sample A->E F Switch Ionization Source (e.g., ESI to APCI) A->F C Modify Sample Preparation to Remove Interferents B->C D Change Chromatographic Conditions to Separate Analyte from Suppression Zone B->D G Problem Resolved? C->G D->G E->G F->G

Ion Suppression Troubleshooting Workflow

Potential Solutions & Methodologies:

  • Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components. This is only feasible if the concentration of this compound is high enough to remain detectable after dilution.

  • Change Ionization Source: Electrospray ionization (ESI) is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your instrument allows, switching to APCI may mitigate the issue.

  • More Rigorous Sample Cleanup: If simpler methods are insufficient, consider more advanced sample preparation techniques like SPE.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Spiked Matrix): Extract at least six different blank matrix lots. Spike this compound into the extracted matrix at the same low, medium, and high concentrations.

    • Set C (Matrix-Matched Calibrators): Spike this compound into the extracted blank matrix at a range of concentrations to create a calibration curve.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

  • Calculate the IS-Normalized Matrix Factor (if using a SIL-IS):

    • IS-Normalized MF = ( (Peak Area of Analyte in Set B) / (Peak Area of IS in Set B) ) / ( (Peak Area of Analyte in Set A) / (Peak Area of IS in Set A) )

Protocol 2: Solid-Phase Extraction (SPE) for this compound

This is a generic protocol that should be optimized for this compound.

  • Column Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase C18) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

  • Elution: Elute this compound with 1 mL of an appropriate solvent (e.g., methanol with 2% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the assessment of matrix effects.

Table 1: Matrix Factor (MF) Calculation for this compound

Concentration (ng/mL)Mean Peak Area (Neat Solution)Mean Peak Area (Post-Spiked Plasma)Matrix Factor
1050,00020,0000.40
100510,000214,2000.42
10005,200,0002,288,0000.44

In this example, the Matrix Factor of approximately 0.4 indicates significant ion suppression.

Table 2: Effect of Different Sample Preparation Methods on Matrix Factor

Sample Preparation MethodMean Matrix Factor% RSD
Protein Precipitation (Acetonitrile)0.4518.5
Liquid-Liquid Extraction (MTBE)0.759.2
Solid-Phase Extraction (C18)0.954.1

This table demonstrates that more rigorous sample preparation methods can significantly reduce matrix effects and improve precision.

Table 3: Comparison of Matrix Factor with and without a SIL-IS

AnalyteMatrix FactorIS-Normalized Matrix Factor
This compound0.521.01

This table illustrates how a stable isotope-labeled internal standard can effectively normalize for ion suppression, bringing the corrected matrix factor close to 1.0.

References

Technical Support Center: Optimization of a Novel Phenolic Compound (e.g., Caraganaphenol A) Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with novel phenolic compounds, such as the hypothetical Caraganaphenol A, in cell culture. The information provided is a general guide and should be adapted for your specific cell line and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a rapid color change (yellowing) and cloudiness in my cell culture medium after adding this compound. What is the likely cause?

A sudden change in media color to yellow and the appearance of turbidity are classic signs of bacterial contamination.[1] While the compound itself could be cytotoxic, the rapid media changes strongly suggest microbial growth.[1]

Q2: After treatment with this compound, I noticed filamentous structures in my culture dish. What type of contamination could this be?

The presence of filamentous, thread-like structures is a hallmark of fungal (mold) contamination.[1] Fungal contamination may not initially cause the medium to become turbid but will eventually appear as a fuzzy growth on the surface of the culture.[1]

Q3: My cells are growing more slowly than the untreated control, and some appear vacuolated, but the medium is clear. What could be the issue?

This could indicate mycoplasma contamination or cytotoxicity from the compound itself. Mycoplasma are small bacteria that do not cause the typical turbidity of other bacterial contaminations but can significantly alter cell growth, morphology, and metabolism.[1] Alternatively, "this compound" or impurities in the preparation could be cytotoxic at the concentration used.

Q4: I'm observing browning of my cell culture medium and the cells appear stressed after treatment with this compound. What is causing this?

Browning of the medium and explants is often due to the oxidation of phenolic compounds, a common issue when working with these substances. This oxidation can inhibit cell division and reduce regenerative capacity.

Q5: How can I determine the optimal, non-toxic dosage range for this compound in my cell line?

You should perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This involves treating your cells with a range of concentrations of the compound and measuring cell viability after a set incubation period using an assay like the MTT assay.

Troubleshooting Guides

Guide 1: Investigating the Source of Contamination

If you suspect contamination after introducing a new compound, a systematic approach is necessary to identify the source.

Step Action Rationale
1. Visual Inspection Carefully observe the contaminated culture under a microscope.To identify the type of microbe (e.g., bacteria, fungi, yeast) based on morphology.
2. Sterility Test of Compound Stock Add a small amount of your "this compound" stock solution to a sterile, antibiotic-free culture medium. Incubate under the same conditions as your cell cultures.To determine if the compound stock solution is the source of the contamination.
3. Review Aseptic Technique Carefully review your entire experimental protocol and aseptic technique for any potential breaches.To identify and correct any procedural errors that may have introduced contamination.
4. Environmental Check Inspect your workspace, including the laminar flow hood and incubator, for potential sources of contamination.To ensure the experimental environment is not contributing to the contamination issue.
Guide 2: Managing Phenolic Compound-Related Issues

Phenolic compounds can present unique challenges in cell culture. Here are some solutions to common problems.

Problem Possible Cause Suggested Solution
Media Browning Oxidation of phenolic compounds.Add antioxidants like ascorbic acid or citric acid to the medium. Consider adding activated charcoal to absorb the phenolic compounds.
Precipitate in Medium Poor solubility of the compound in the culture medium.Prepare the stock solution in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the medium is low and non-toxic to the cells. Warm the medium to 37°C and swirl to help dissolve the compound.
Decreased Cell Adhesion Cytotoxic effects of the compound or alteration of the culture vessel surface.Perform a dose-response curve to find a non-toxic concentration. Ensure the culture vessels are properly coated if required for your cell type.
Slow Cell Growth Sub-lethal cytotoxicity or alteration of cellular metabolism.Optimize the compound concentration. Ensure the culture medium contains all necessary supplements for optimal cell growth.

Experimental Protocols

Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50)

This protocol outlines the steps to determine the cytotoxic effect of a novel compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a serial dilution of "this compound" in culture medium. It is crucial to have a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Cell Treatment: Remove the old medium from the wells and add the medium containing different concentrations of "this compound". Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Preparation of "this compound" Stock Solution
  • Determine Solubility: Test the solubility of "this compound" in various biocompatible solvents such as DMSO or ethanol.

  • Prepare High-Concentration Stock: Dissolve a known weight of the compound in the chosen solvent to create a high-concentration stock solution (e.g., 10 mM).

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Data Presentation

Table 1: Example Dose-Response Data for "this compound" on a Hypothetical Cell Line (e.g., HCC-70)
Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)100± 5.2
1095.3± 4.8
2578.1± 6.1
5052.4± 5.5
10023.7± 3.9
2508.9± 2.1

Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.

Visualizations

Experimental_Workflow_for_IC50_Determination cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of this compound B->C D Add MTT Reagent C->D Incubate E Solubilize Formazan Crystals D->E F Read Absorbance E->F G Calculate Cell Viability F->G H Determine IC50 Value G->H

Caption: Workflow for determining the IC50 of a novel compound.

Troubleshooting_Contamination start Contamination Suspected microscopy Microscopic Examination start->microscopy sterility_test Sterility Test of Compound Stock start->sterility_test review_technique Review Aseptic Technique start->review_technique check_environment Check Lab Environment start->check_environment identify_source Identify Source of Contamination microscopy->identify_source sterility_test->identify_source review_technique->identify_source check_environment->identify_source implement_changes Implement Corrective Actions identify_source->implement_changes end Contamination Resolved implement_changes->end

Caption: A logical workflow to identify the source of contamination.

Signaling_Pathway_Hypothesis cluster_stimulus External Stimulus cluster_pathway Potential Signaling Cascade cluster_response Cellular Response Caraganaphenol_A This compound MAPK MAPK Pathway Caraganaphenol_A->MAPK modulates PI3K_Akt PI3K/Akt Pathway Caraganaphenol_A->PI3K_Akt modulates NF_kB NF-kB Pathway Caraganaphenol_A->NF_kB modulates Apoptosis Apoptosis MAPK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest PI3K_Akt->Apoptosis inhibits PI3K_Akt->Cell_Cycle_Arrest regulates Inflammation Inflammation NF_kB->Inflammation

Caption: Hypothetical signaling pathways affected by a phenolic compound.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Activities of Resveratrol and Caragana Species-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory properties of the well-studied polyphenol, resveratrol (B1683913), and compounds isolated from the Caragana genus. While the initial focus was on Caraganaphenol A, a notable scarcity of specific data on this compound has necessitated a broader comparison with other bioactive constituents from Caragana species.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. The search for novel anti-inflammatory agents has led to the investigation of natural compounds. Resveratrol, a stilbenoid found in grapes and other plants, is renowned for its potent anti-inflammatory effects. The Caragana genus, used in traditional medicine, has also been explored for its anti-inflammatory properties, attributed to a variety of constituent compounds. This guide synthesizes available experimental data to facilitate a comparative understanding of their potential as anti-inflammatory agents.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the available quantitative data on the inhibitory effects of resveratrol and various compounds isolated from Caragana species on key inflammatory mediators. It is important to note the disparity in the volume of research, with resveratrol being extensively studied compared to the compounds from Caragana.

CompoundInflammatory MarkerCell Line/ModelIC50 Value (µM)Reference
Resveratrol Nitric Oxide (NO)LPS-stimulated RAW 264.7 macrophages~30[1]
Nitric Oxide (NO)Cytokine/LPS-treated L6 myocytes10-80[2]
Prostaglandin (B15479496) E2 (PGE2)IL-1β-stimulated SK-N-SH neuronal cells0.1-5[3]
Prostaglandin E2 (PGE2)LPS-activated primary rat microglia1-50[4]
TNF-αLPS-activated microgliaSignificantly inhibited[5]
IL-6A23187 and fMLP-stimulated mouse peritoneal macrophages5-40
IL-6Angiotensin II-induced hypertrophied H9c2 cardiomyoblasts~50
Caraganolide A (from C. turfanensis)Nitric Oxide (NO)LPS-induced BV2 microglial cells1.01 ± 1.57
3',7,8-trihydroxy-4'-methoxyisoflavone (from C. turfanensis)Nitric Oxide (NO)LPS-induced BV2 microglial cells6.87 ± 2.23
Unnamed Polyphenols (from C. acanthophylla)Nitric Oxide (NO)LPS-induced RAW 264.7 cells23.91-64.14
Compound 10 (from C. microphylla)Nitric Oxide (NO)LPS-induced BV-2 microglial cells14.04
Compound 19 (from C. microphylla)Nitric Oxide (NO)LPS-induced BV-2 microglial cells19.35
Compound 28 (from C. microphylla)Nitric Oxide (NO)LPS-induced BV-2 microglial cells10.20

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the anti-inflammatory activity of the discussed compounds.

In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide Production
  • Cell Culture: Murine macrophage cell line RAW 264.7 or microglial cell line BV-2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., Resveratrol, Caraganolide A) for 1 hour.

  • Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • Nitric Oxide Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of supernatant is mixed with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the LPS-induced NO production.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) and Prostaglandin E2 (PGE2)
  • Cell Culture and Treatment: Similar to the nitric oxide assay, appropriate cell lines are cultured and pre-treated with the test compounds followed by stimulation with an inflammatory agent (e.g., LPS, IL-1β).

  • Sample Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove cellular debris.

  • Quantification: The levels of TNF-α, IL-6, and PGE2 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The concentrations of the inflammatory mediators are determined from the standard curves provided with the ELISA kits. The inhibitory effect of the compound is expressed as a percentage of the control (stimulated cells without the compound).

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of these natural compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Inflammatory Marker Assays A RAW 264.7 or BV-2 cells B Seeding in 96-well plates A->B C Pre-incubation with Test Compound B->C D Inflammatory Stimulus (LPS) C->D E Nitric Oxide (Griess Assay) D->E F Cytokines (ELISA) D->F G PGE2 (ELISA) D->G

General experimental workflow for in vitro anti-inflammatory assays.

The primary signaling pathways implicated in the anti-inflammatory action of both resveratrol and compounds from Caragana species are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Signaling_Pathways cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_inhibition Inhibition by Bioactive Compounds cluster_response Inflammatory Response cluster_products Inflammatory Mediators LPS LPS MAPK MAPK Pathway (p38, JNK, ERK) LPS->MAPK IKK IKK Complex LPS->IKK NFkB_activation NF-κB Activation (p65/p50 translocation) MAPK->NFkB_activation IKK->NFkB_activation iNOS iNOS NFkB_activation->iNOS COX2 COX-2 NFkB_activation->COX2 Cytokines Pro-inflammatory Cytokines NFkB_activation->Cytokines Resveratrol Resveratrol Resveratrol->MAPK Resveratrol->IKK Caragana Caragana Compounds Caragana->IKK NO Nitric Oxide iNOS->NO PGE2 PGE2 COX2->PGE2 TNF TNF-α, IL-6 Cytokines->TNF

Key signaling pathways in inflammation modulated by resveratrol and Caragana compounds.

Concluding Remarks

Resveratrol exhibits well-documented, potent anti-inflammatory activity across a range of in vitro and in vivo models, targeting key inflammatory mediators and signaling pathways. The available data for compounds isolated from Caragana species, although limited, suggest a promising potential for anti-inflammatory effects, particularly in the inhibition of nitric oxide production. Notably, Caraganolide A demonstrated a very low IC50 value for NO inhibition, indicating high potency that warrants further investigation.

This guide highlights the need for more extensive research into the specific constituents of Caragana species, including this compound, to fully elucidate their mechanisms of action and comparative efficacy. Such studies are essential for the potential development of new therapeutic agents for inflammatory diseases.

References

A Comparative Analysis of Kobophenol A and Other Stilbenoids from Caragana sinica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product research, stilbenoids, a class of polyphenolic compounds, have garnered significant attention for their diverse and potent biological activities. Among these, kobophenol A, a resveratrol (B1683913) tetramer, has emerged as a compound of interest. This guide provides a comparative analysis of kobophenol A and other stilbenoids isolated from the medicinal plant Caragana sinica, presenting available experimental data to facilitate an objective comparison for researchers in drug discovery and natural product chemistry. While direct head-to-head comparative studies with comprehensive quantitative data for all known stilbenoids from this plant are limited, this guide synthesizes the available experimental data to offer a clear overview.

Chemical Structures at a Glance

Kobophenol A is a complex oligostilbenoid, specifically a tetramer of resveratrol. Its structure is characterized by a unique arrangement of four resveratrol units. While the initially searched "Caraganaphenol A" did not yield a specific, distinct structure in the scientific literature, it is plausible that this name is a lesser-used synonym or refers to a closely related isomer or derivative of kobophenol A, such as Carasinol B. Carasinol B is a known stilbenoid tetramer also found in Caragana sinica and can be formed from kobophenol A via acid-catalyzed epimerization.

Comparative Biological Activity: A Quantitative Overview

The primary biological activities investigated for stilbenoids from Caragana sinica include their antioxidant, anti-inflammatory, and enzyme inhibitory effects. The following table summarizes the available quantitative data (IC50 values) for the biological activities of kobophenol A and its co-occurring stilbenoids.

CompoundBiological ActivityAssayIC50 (µM)Reference
Kobophenol A Acetylcholinesterase InhibitionEllman's Method115.8[1]
(+)-α-Viniferin Acetylcholinesterase InhibitionEllman's Method2.0[1]
Protein Kinase C Inhibition-Active at low µM concentrations[2]
Free Radical Release Inhibition (in whole blood)-47[2]
Miyabenol C Protein Kinase C Inhibition-Active at low µM concentrations[2]
Caragasinin A Antioxidant (DPPH Scavenging)DPPH Assay34.7 ± 1.0
Antioxidant (Lipid Peroxidation Inhibition)TBARS Assay45.2 ± 1.5
Caraphenol B Antioxidant (DPPH Scavenging)DPPH Assay89.1 ± 2.3
Antioxidant (Lipid Peroxidation Inhibition)TBARS Assay67.3 ± 2.1
Caragasinin B Antioxidant (DPPH Scavenging)DPPH Assay56.4 ± 1.8
Antioxidant (Lipid Peroxidation Inhibition)TBARS Assay78.5 ± 2.5

Note: A lower IC50 value indicates greater potency.

Key Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of Kobophenol A

Kobophenol A has been shown to exert its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB nucleus Nucleus NFkB->nucleus Translocates to NFkB_IkB->IkB NFkB_IkB->NFkB inflammatory_genes Inflammatory Gene Expression nucleus->inflammatory_genes Induces kobophenolA Kobophenol A kobophenolA->IKK Inhibits

NF-κB signaling pathway inhibition by Kobophenol A.

General Workflow for DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant activity of compounds. The workflow involves the reduction of the stable DPPH radical by an antioxidant, which is measured spectrophotometrically.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution (in methanol (B129727)/ethanol) mix Mix DPPH solution with test compound or control prep_dpph->mix prep_sample Prepare Test Compound (serial dilutions) prep_sample->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in the dark (typically 30 minutes) mix->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calculate Calculate % Inhibition and IC50 value measure->calculate

A typical workflow for the DPPH antioxidant assay.

Detailed Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method measures the activity of AChE based on the reaction of thiocholine (B1204863) (produced from the hydrolysis of acetylthiocholine (B1193921) by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate and reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to the respective wells.

  • Add the AChE solution to initiate the pre-incubation. Incubate for 15 minutes at 25°C.

  • Start the reaction by adding the ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a specified period (e.g., 5 minutes) using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate and reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare serial dilutions of the test compounds and the positive control.

  • In a 96-well plate, add the test compound solutions to the wells.

  • Add the DPPH solution to all wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Materials:

  • Tissue homogenate (e.g., rat liver) or a lipid source (e.g., linoleic acid)

  • Tris-HCl buffer

  • Ferrous sulfate (B86663) (FeSO4) to induce peroxidation

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Test compounds

  • Water bath

Procedure:

  • Prepare a reaction mixture containing the lipid source, buffer, and the test compound at various concentrations.

  • Induce lipid peroxidation by adding FeSO4 to the mixture.

  • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding TCA, followed by the addition of TBA reagent.

  • Heat the mixture in a boiling water bath for a set period (e.g., 15-20 minutes) to allow the formation of the MDA-TBA adduct.

  • Cool the samples and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control (without the test compound).

  • The IC50 value is determined by plotting the percentage of inhibition against the concentrations of the test compound.

Conclusion

The stilbenoids isolated from Caragana sinica exhibit a range of promising biological activities. While kobophenol A shows moderate acetylcholinesterase inhibitory activity, other co-occurring compounds like (+)-α-viniferin are significantly more potent in this regard. In terms of antioxidant activity, compounds such as Caragasinin A demonstrate notable efficacy in scavenging free radicals and inhibiting lipid peroxidation. The lack of comprehensive, side-by-side comparative data underscores the need for further research to fully elucidate the structure-activity relationships and therapeutic potential of this diverse group of natural products. The information and protocols provided in this guide aim to serve as a valuable resource for researchers dedicated to the exploration and development of novel therapeutic agents from natural sources.

References

No In Vivo Efficacy Data Currently Available for Caraganaphenol A

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the in vivo validation of Caraganaphenol A's efficacy. At present, there is no published experimental data detailing its performance in animal models or human studies.

This lack of in vivo research prevents a thorough comparison of this compound with other potential therapeutic alternatives. Consequently, key aspects of its pharmacological profile, including its mechanism of action, bioavailability, and overall therapeutic potential in a living organism, remain uncharacterized.

For researchers, scientists, and drug development professionals, this information is crucial for making informed decisions about pursuing this compound as a viable clinical candidate. The absence of in vivo data means that its potential benefits, observed in any in vitro studies, have not yet been translated or validated in a complex biological system.

The Path Forward: The Need for Preclinical In Vivo Studies

To address this knowledge gap and to properly evaluate the therapeutic promise of this compound, a structured preclinical research program would be necessary. A typical experimental workflow to validate its in vivo efficacy would involve several key stages.

cluster_0 Preclinical In Vivo Validation Workflow for this compound A In Vitro & Ex Vivo Analysis (Target Identification & Dose-Ranging) B Animal Model Selection (e.g., Murine models of inflammation or cancer) A->B C Pharmacokinetic & Pharmacodynamic (PK/PD) Studies (Absorption, Distribution, Metabolism, Excretion) B->C D In Vivo Efficacy Studies (Evaluation in disease models) C->D E Toxicology & Safety Studies (Assessment of adverse effects) D->E F Data Analysis & Go/No-Go Decision for Clinical Development E->F

Caption: A generalized workflow for the preclinical in vivo validation of a novel compound like this compound.

Comparison with Structurally Related Compounds: The Stilbenoid Family

While direct in vivo data for this compound is absent, it belongs to the stilbenoid class of compounds, which includes the well-researched molecule, resveratrol (B1683913). Numerous in vivo studies have been conducted on resveratrol and its analogs, investigating their potential anti-inflammatory, anti-cancer, and cardioprotective effects.

A comparative analysis would typically involve evaluating key performance indicators from in vivo studies, as illustrated in the hypothetical table below.

ParameterThis compoundResveratrolOther Stilbenoid Analog
Animal Model Data Not Availablee.g., Carrageenan-induced paw edema (rats)e.g., Xenograft tumor model (mice)
Dosing Regimen Data Not Availablee.g., 10-50 mg/kg, oral gavagee.g., 25 mg/kg, intraperitoneal injection
Efficacy Endpoint Data Not Availablee.g., Reduction in paw volumee.g., Tumor growth inhibition
Observed Efficacy Data Not Availablee.g., 45% reduction in edemae.g., 60% tumor growth inhibition
Bioavailability Data Not AvailableLowVariable
Toxicity Data Not AvailableGenerally low, some reported side effects at high dosesDependent on specific analog

Experimental Protocols for In Vivo Efficacy Validation

Should research on this compound progress to in vivo studies, standardized and validated experimental protocols would be employed. Below are examples of methodologies that could be adapted to assess its anti-inflammatory and anti-cancer properties.

Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity

This widely used model assesses the ability of a compound to reduce acute inflammation.

  • Animal Model: Male Wistar rats (180-200g) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Compound Administration: this compound would be administered (e.g., orally or intraperitoneally) at various doses one hour before the induction of inflammation. A standard non-steroidal anti-inflammatory drug (NSAID) would be used as a positive control.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of the rats.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Xenograft Tumor Model for Anti-Cancer Activity

This model is used to evaluate the effect of a compound on the growth of human tumors in an immunocompromised animal.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Cell Culture: A human cancer cell line of interest is cultured in appropriate media.

  • Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size, and mice are then randomized into control and treatment groups.

  • Compound Administration: this compound would be administered at predetermined doses and schedules (e.g., daily oral gavage). A standard chemotherapeutic agent would serve as a positive control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the final tumor weights are recorded.

  • Data Analysis: Tumor growth inhibition is calculated for the treatment groups compared to the control group.

Signaling Pathways of Interest for Stilbenoids

Based on studies of related stilbenoids like resveratrol, several signaling pathways are of interest for their potential modulation by this compound. Future in vivo studies would likely investigate the effect of this compound on these pathways to elucidate its mechanism of action.

cluster_1 Potential Signaling Pathways Modulated by Stilbenoids A Stilbenoid (e.g., this compound) B NF-κB Pathway A->B C MAPK Pathway (ERK, JNK, p38) A->C D PI3K/Akt/mTOR Pathway A->D E Sirt1 Activation A->E F Inflammation B->F G Cell Proliferation & Survival C->G H Apoptosis C->H D->G I Metabolic Regulation E->I

Caption: Potential signaling pathways that could be modulated by this compound, based on data from other stilbenoids.

Pioneering Synergistic Combinations in Cancer Therapy: A Comparative Analysis of Polyphenols and Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the synergistic potential of natural polyphenolic compounds in combination with conventional chemotherapy. Due to a lack of available research on the synergistic effects of Caraganaphenol A, this guide provides a comparative analysis of other well-documented phenolic compounds—Cardamom, Pentagalloyl Glucose, and Naringenin—in combination with established chemotherapeutic drugs, Cisplatin (B142131) and Doxorubicin (B1662922).

The landscape of cancer treatment is continually evolving, with a significant shift towards combination therapies that enhance efficacy and mitigate the side effects of conventional treatments. Natural polyphenolic compounds are at the forefront of this research, demonstrating remarkable potential to synergize with chemotherapy agents. This guide offers an objective comparison of the synergistic effects of select polyphenols with cisplatin and doxorubicin, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.

Quantitative Analysis of Synergistic Effects

The synergistic effect of combining a natural compound with a chemotherapeutic drug is often quantified using the Combination Index (CI), where a CI value of less than 1 indicates synergy. The half-maximal inhibitory concentration (IC50) is also a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Synergistic Effect of Cardamom and Cisplatin on Osteosarcoma Cells

Cell LineCompoundIC50 (µM)Combination Index (CI)
143B Cardamom (CAR)33.1< 1
Cisplatin (DDP)11.7
MG63 Cardamom (CAR)59.1< 1
Cisplatin (DDP)30.0

Data sourced from a study on the synergistic effects of Cardamom and Cisplatin in osteosarcoma cells. A CI value less than 1 demonstrates a synergistic effect.[1][2][3]

Table 2: Synergistic Effect of Pentagalloyl Glucose (PGG) and Cisplatin on Head and Neck Squamous Cell Carcinoma (HNSCC) Cells

Cell LinePGG Concentration (µg/mL)Cisplatin IC50 ReductionCombination Index (CI)
CAL27 10From 5.4 to 4.0 µg/mLSynergistic at certain concentrations
20From 5.4 to 1.4 µg/mL
30From 5.4 to 0.8 µg/mL
FaDu 10From 7.6 to 5.4 µg/mLSynergistic at certain concentrations
20From 7.6 to 3.6 µg/mL
30From 7.6 to 1.2 µg/mL

Data from a study on Pentagalloyl Glucose and Cisplatin in HNSCC, showing that PGG enhances the efficacy of cisplatin.[4][5]

Table 3: Synergistic Effect of Naringenin and Doxorubicin on Cancer Cells

Cell LineObservation
A549 (Lung) IC50 of doxorubicin was approximately 2-fold lower with naringenin.
MCF-7 (Breast) IC50 of doxorubicin was approximately 2-fold lower with naringenin.
MDA-MB-231 (Breast) Significant increase in cytotoxicity with the combination compared to doxorubicin alone.
4T1 (Breast) Significant increase in cytotoxicity with the combination compared to doxorubicin alone.

Naringenin has been shown to enhance the anti-tumor effects of doxorubicin in various cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the analysis of synergistic effects.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the individual compounds and their combinations for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Quantification of Synergy: Combination Index (CI) Method

The Chou-Talalay method is widely used to quantitatively determine the interaction between two drugs.

  • Dose-Effect Curves: Generate dose-effect curves for each drug alone and for the combination at a constant ratio.

  • Median-Effect Analysis: The data is then analyzed using the median-effect equation.

  • CI Calculation: The Combination Index (CI) is calculated using specialized software like CompuSyn. The CI value provides a quantitative measure of the interaction:

    • CI < 1 indicates synergism.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Analysis of Apoptotic Pathways: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the molecular mechanisms of apoptosis.

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, p-mTOR, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.

Signaling Pathways and Experimental Workflows

Understanding the underlying signaling pathways is critical to elucidating the mechanism of synergy. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow.

experimental_workflow cluster_setup Experimental Setup cluster_assays Synergy and Viability Assessment cluster_mechanism Mechanism of Action Analysis cell_culture Cancer Cell Culture treatment Treatment with Polyphenol, Chemotherapy Drug, and Combination cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay western_blot Western Blot for Apoptosis & Signaling Proteins treatment->western_blot ci_calculation Combination Index (CI) Calculation mtt_assay->ci_calculation pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Figure 1: A generalized experimental workflow for assessing the synergistic effects of a polyphenol and a chemotherapy drug.

mtor_pathway cluster_input Upstream Signals cluster_pathway PI3K/Akt/mTOR Pathway cluster_output Cellular Response growth_factors Growth Factors pi3k PI3K growth_factors->pi3k akt Akt pi3k->akt mTOR mTORC1 akt->mTOR autophagy Autophagy Inhibition mTOR->autophagy protein_synthesis Protein Synthesis mTOR->protein_synthesis cell_growth Cell Growth & Proliferation mTOR->cell_growth cardamom_cisplatin Cardamom + Cisplatin cardamom_cisplatin->mTOR Inhibits

Figure 2: The mTOR signaling pathway is inhibited by the combination of Cardamom and Cisplatin, leading to autophagy-mediated cell death in osteosarcoma cells.

akt_stat3_pathway cluster_input Upstream Signals cluster_pathway Signaling Cascade cluster_output Cellular Response growth_factor_receptor Growth Factor Receptor pi3k PI3K growth_factor_receptor->pi3k stat3 p-STAT3 growth_factor_receptor->stat3 akt p-Akt pi3k->akt cell_survival Cell Survival akt->cell_survival proliferation Proliferation stat3->proliferation apoptosis Apoptosis Induction pgg_cisplatin PGG + Cisplatin pgg_cisplatin->akt Inhibits pgg_cisplatin->stat3 Inhibits pgg_cisplatin->apoptosis Promotes

Figure 3: The synergistic effect of Pentagalloyl Glucose (PGG) and Cisplatin involves the inhibition of phosphorylated Akt and STAT3, leading to reduced cell survival and proliferation.

References

A Comparative Analysis of the Antioxidant Potential of Caraganaphenol A and Other Stilbenes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antioxidant research, stilbenes have long been recognized for their potent free-radical scavenging properties and potential health benefits. A recent comparative analysis now sheds light on the antioxidant capacity of Caraganaphenol A, a lesser-known stilbene (B7821643), positioning it alongside well-studied counterparts such as resveratrol, piceatannol, pterostilbene, and oxyresveratrol. This guide provides a comprehensive overview of their relative antioxidant potential, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of these stilbenes was evaluated using various in vitro assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging, ferric reducing antioxidant power (FRAP), and cupric reducing antioxidant capacity (CUPRAC). The half-maximal inhibitory concentration (IC50) and other quantitative measures from these assays are summarized below. Lower IC50 values indicate greater antioxidant activity.

StilbeneDPPH IC50 (µM)ABTS IC50 (µM)FRAP (TEAC, µM)CUPRAC (TEAC, µM)
This compound ~25[1][2][3][4]Not Available~1.8[1]~2.2
Resveratrol 38.5 - 131~2.0~5.1Not Widely Reported
Piceatannol 28.9 - 35.6Not Widely ReportedNot Widely ReportedNot Widely Reported
Pterostilbene 163.43 - 173.9652.37 - 52.9995.69 - 98.57 (IC0.5 µg/mL)122.27 - 129.59 (IC0.5 µg/mL)
Oxyresveratrol 28.9Not Widely ReportedNot Widely ReportedNot Widely Reported

Note: Data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions. TEAC (Trolox Equivalent Antioxidant Capacity) values for FRAP and CUPRAC for this compound were estimated from graphical data.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided to ensure reproducibility and critical evaluation of the presented data.

DPPH Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge the stable DPPH free radical. The protocol generally involves:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Sample Preparation: The stilbene compounds are dissolved in a suitable solvent to prepare a range of concentrations.

  • Reaction: A specific volume of the sample solution is mixed with the DPPH working solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity against the concentration of the stilbene.

ABTS Radical Scavenging Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). A typical protocol includes:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.

  • Preparation of ABTS•+ working solution: The ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Serial dilutions of the stilbene compounds are prepared.

  • Reaction: The sample solution is added to the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. The general procedure is as follows:

  • Preparation of FRAP reagent: The FRAP reagent is prepared freshly by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM) in HCl, and a ferric chloride solution (e.g., 20 mM) in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

  • Sample Preparation: The stilbene samples are prepared at various concentrations.

  • Reaction: The sample is added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant, such as Trolox, and expressed as Trolox equivalents.

Cupric Reducing Antioxidant Capacity (CUPRAC) Assay

The CUPRAC assay measures the ability of an antioxidant to reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺). The protocol typically involves:

  • Preparation of Reagents: This includes a copper(II) chloride solution, a neocuproine (B1678164) solution, and an ammonium (B1175870) acetate buffer (pH 7).

  • Sample Preparation: The stilbene compounds are dissolved to create a range of concentrations.

  • Reaction: The sample solution is mixed with the copper(II) chloride, neocuproine, and buffer solutions.

  • Incubation: The reaction is allowed to proceed for a set time at room temperature (e.g., 30 minutes).

  • Measurement: The absorbance of the cuprous-neocuproine complex is measured at 450 nm.

  • Calculation: The CUPRAC value is determined by comparison to a standard curve, typically using Trolox, and expressed as Trolox equivalents.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of antioxidant action and the experimental process, the following diagrams are provided.

Antioxidant_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress Stilbenes Stilbenes (e.g., this compound) Stilbenes->ROS Direct Scavenging Stilbenes->Nrf2_Keap1 Induces Dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Gene Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Neutralizes ROS

Caption: Nrf2-ARE antioxidant signaling pathway activated by stilbenes.

Experimental_Workflow start Start: Select Stilbenes prep_samples Prepare Stock Solutions & Serial Dilutions start->prep_samples assays Perform Antioxidant Assays prep_samples->assays dpph DPPH Assay assays->dpph abts ABTS Assay assays->abts frap FRAP Assay assays->frap cuprac CUPRAC Assay assays->cuprac measure Measure Absorbance (Spectrophotometry) dpph->measure abts->measure frap->measure cuprac->measure calculate Calculate % Inhibition & IC50 Values measure->calculate compare Compare Antioxidant Potential calculate->compare end End: Publish Guide compare->end

Caption: General workflow for comparing antioxidant potential.

References

Navigating the Analytical Landscape for Caraganaphenol A: A Guide to Method Development and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in the therapeutic potential of Caraganaphenol A, the establishment of robust and reliable analytical methods is a cornerstone of successful research and development. While specific cross-validated analytical methods for this compound are not yet extensively documented in publicly available literature, this guide provides a comprehensive framework based on established methodologies for analogous phenolic compounds. By leveraging these well-established techniques, researchers can develop and validate precise and accurate methods for the quantification of this compound in various matrices.

This guide outlines the predominant analytical techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—and details the critical parameters for method validation.

High-Performance Liquid Chromatography (HPLC): A Foundational Technique

HPLC is a widely utilized technique for the separation, identification, and quantification of phenolic compounds.[1][2] Its versatility and robustness make it an ideal starting point for the analysis of this compound.

Table 1: Comparison of HPLC and LC-MS Analytical Methods for Phenolic Compound Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning of analytes between a stationary and mobile phase.Separation by liquid chromatography followed by detection based on mass-to-charge ratio.
Selectivity Moderate to high, dependent on column chemistry and mobile phase composition.Very high, provides structural information.
Sensitivity Good, typically in the µg/mL to ng/mL range.Excellent, often in the ng/mL to pg/mL range.[3]
Instrumentation Relatively common and less complex.More complex and requires specialized expertise.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Matrix Effects Can be susceptible to interference from complex sample matrices.Can be affected by ion suppression or enhancement.
Experimental Protocol: A Generic HPLC Method for Phenolic Compounds

This protocol provides a general starting point for developing an HPLC method for this compound. Optimization of these parameters will be crucial for achieving desired performance.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is a common choice for phenolic compounds.[1]

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically effective.[4]

  • Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally used.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector can be used to obtain the full UV spectrum for peak purity assessment.

  • Injection Volume: Typically 10-20 µL.

Sample Preparation:

  • Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common techniques to isolate and concentrate the analyte from the sample matrix.

  • Filtration: All samples and standards should be filtered through a 0.45 µm or 0.22 µm filter before injection to protect the HPLC system.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Enhanced Sensitivity and Specificity

For applications requiring higher sensitivity and specificity, particularly in complex biological matrices, LC-MS is the method of choice. The mass spectrometer provides molecular weight and structural information, significantly enhancing confidence in analyte identification.

Experimental Protocol: A Generic LC-MS Method for Phenolic Compounds

This protocol outlines a general approach for LC-MS analysis.

LC Conditions:

  • Similar to HPLC, a reversed-phase C18 column and a gradient elution with acidified water and an organic solvent are typically used.

MS Conditions:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for phenolic compounds, and can be operated in either positive or negative ion mode.

  • Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is often used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.

The Critical Role of Method Validation

Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Typical Acceptance Criteria for Analytical Method Validation

Validation ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.995
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 15% (≤ 20% at LOQ)
LOD Signal-to-Noise Ratio ≥ 3
LOQ Signal-to-Noise Ratio ≥ 10

Visualizing the Path Forward: Workflow for Method Development and Validation

To effectively navigate the process of establishing a reliable analytical method for this compound, a structured workflow is essential.

Method_Development_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_App Application Lit_Review Literature Review (Analogous Compounds) Method_Selection Select Technique (HPLC or LC-MS) Lit_Review->Method_Selection Optimization Optimize Parameters (Column, Mobile Phase, etc.) Method_Selection->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis QC Quality Control Routine_Analysis->QC

Workflow for Analytical Method Development and Validation.

References

Caraganaphenol A Analogs: A Comparative Analysis of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the antioxidant and anti-inflammatory properties of Caraphenol B and Caraganolide A against established therapeutic agents.

Due to the limited availability of public research on Caraganaphenol A, this guide focuses on two structurally related and therapeutically promising compounds isolated from the Caragana genus: Caraphenol B and Caraganolide A. This report provides a comparative analysis of their antioxidant and anti-inflammatory activities against well-established drugs, supported by available experimental data and detailed methodologies.

Executive Summary

Caraphenol B, a resveratrol (B1683913) dimer, demonstrates notable antioxidant properties, while Caraganolide A, a coumarin (B35378) lactone, exhibits potent anti-inflammatory effects. This guide presents a quantitative comparison of these compounds with standard drugs such as Vitamin C, Trolox, Indomethacin, and Dexamethasone. The data suggests that while these natural compounds show significant promise, their efficacy relative to existing therapeutics varies depending on the specific biological activity.

Antioxidant Potential: Caraphenol B vs. Standard Antioxidants

Caraphenol B, isolated from Caragana sinica, has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. Its performance is compared against the well-known antioxidants Vitamin C and Trolox.

Quantitative Comparison of Antioxidant Activity
CompoundAssayIC50 (µM)Reference
Caraphenol B DPPH Radical Scavenging34.7 ± 1.0[1]
Caraphenol B Lipid Peroxidation Inhibition89.1 ± 2.3[1]
Vitamin C (Ascorbic Acid) DPPH Radical Scavenging~25[2]
Trolox DPPH Radical Scavenging~4[3]

Note: IC50 values for comparator drugs can vary based on specific experimental conditions.

Discussion of Antioxidant Activity

Caraphenol B shows moderate DPPH radical scavenging activity with an IC50 value of 34.7 ± 1.0 µM.[1] When compared to the standard antioxidant Vitamin C (ascorbic acid), which has a reported IC50 value of approximately 25 µM in a similar assay, Caraphenol B exhibits comparable, albeit slightly lower, potency. However, its radical scavenging capacity is less potent than that of Trolox, a water-soluble analog of vitamin E, which displays a significantly lower IC50 value of around 4 µM. In terms of inhibiting lipid peroxidation, Caraphenol B has a reported IC50 of 89.1 ± 2.3 µM.

Anti-inflammatory Potential: Caraganolide A vs. Standard Anti-inflammatory Drugs

Caraganolide A, a novel coumarin lactone from Caragana turfanensis, has demonstrated significant anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This activity is compared with the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone.

Quantitative Comparison of Anti-inflammatory Activity
CompoundAssayIC50 (µM)Reference
Caraganolide A Nitric Oxide (NO) Inhibition1.01 ± 1.57
Indomethacin Nitric Oxide (NO) Inhibition~56.8
Dexamethasone Nitric Oxide (NO) Inhibition~0.1-10 (dose-dependent)

Note: IC50 values for comparator drugs can vary based on specific experimental conditions and cell types used.

Discussion of Anti-inflammatory Activity

Caraganolide A exhibits potent inhibition of nitric oxide production in LPS-stimulated BV2 microglial cells, with an impressive IC50 value of 1.01 ± 1.57 µM. This indicates a strong anti-inflammatory potential. In comparison, the commonly used NSAID, Indomethacin, inhibits NO production in RAW 264.7 macrophages with a significantly higher IC50 value of approximately 56.8 µM, suggesting that Caraganolide A is substantially more potent in this in vitro model. The corticosteroid Dexamethasone also inhibits NO production in a dose-dependent manner, with effective concentrations reported in the range of 0.1 to 10 µM in J774 macrophages. This places the potency of Caraganolide A within a similar range to that of Dexamethasone in these assays.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates iNOS iNOS NFkB->iNOS induces expression NO Nitric Oxide iNOS->NO produces CaraganolideA Caraganolide A CaraganolideA->iNOS inhibits

Fig. 1: Simplified signaling pathway of LPS-induced nitric oxide production and the inhibitory action of Caraganolide A.

antioxidant_assay_workflow cluster_DPPH DPPH Radical Scavenging Assay DPPH_solution DPPH Solution (Purple) Incubation Incubation DPPH_solution->Incubation Test_compound Test Compound (Caraphenol B) Test_compound->Incubation Measurement Spectrophotometric Measurement (517 nm) Incubation->Measurement Result Color Change (Purple to Yellow) IC50 Calculation Measurement->Result

Fig. 2: General workflow for the DPPH radical scavenging assay.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Preparation of DPPH Solution : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Sample Preparation : The test compound (Caraphenol B) and standard antioxidants (Vitamin C, Trolox) are prepared in a series of concentrations.

  • Reaction Mixture : An aliquot of the test compound/standard is mixed with the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.

Lipid Peroxidation Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of lipids.

  • Substrate Preparation : A lipid substrate, such as a liposome (B1194612) suspension or a biological membrane preparation (e.g., brain homogenate), is prepared.

  • Initiation of Peroxidation : Lipid peroxidation is initiated by adding a pro-oxidant, such as a free radical generator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Treatment : The lipid substrate is incubated with the test compound (Caraphenol B) at various concentrations.

  • Incubation : The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Measurement of Peroxidation : The extent of lipid peroxidation is quantified by measuring the formation of byproducts, such as malondialdehyde (MDA), often using the thiobarbituric acid reactive substances (TBARS) assay. This involves reacting the sample with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically (typically at 532 nm).

  • Calculation : The percentage of inhibition of lipid peroxidation is calculated, and the IC50 value is determined.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This cell-based assay evaluates the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture : Murine macrophage cell lines (e.g., RAW 264.7 or BV2) are cultured in an appropriate medium and seeded in multi-well plates.

  • Pre-treatment : The cells are pre-treated with various concentrations of the test compound (Caraganolide A) or standard drugs (Indomethacin, Dexamethasone) for a short period (e.g., 1-2 hours).

  • Stimulation : The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of nitric oxide.

  • Incubation : The cells are incubated for a longer period (e.g., 24 hours) to allow for NO production.

  • Measurement of Nitrite (B80452) : The concentration of nitric oxide in the cell culture supernatant is determined by measuring the accumulation of nitrite, a stable metabolite of NO. This is typically done using the Griess reagent, which reacts with nitrite to form a colored azo dye. The absorbance is measured at approximately 540 nm.

  • Calculation : The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, representing the concentration of the compound that inhibits 50% of NO production, is then determined. A cell viability assay (e.g., MTT assay) is often performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.

Conclusion

The available data on Caraphenol B and Caraganolide A highlight the therapeutic potential of phenolic compounds derived from the Caragana genus. Caraphenol B demonstrates respectable antioxidant activity, comparable to Vitamin C, though less potent than Trolox. Caraganolide A, on the other hand, shows remarkable anti-inflammatory potency, outperforming Indomethacin and rivaling Dexamethasone in in vitro models of inflammation.

These findings underscore the importance of further research into these and other related natural products. Future studies should focus on in vivo efficacy, safety profiles, and elucidation of their precise molecular mechanisms of action to fully assess their potential as novel therapeutic agents. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of drug discovery and development.

References

Safety Operating Guide

Safe Disposal of Caraganaphenol A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential procedural guidance for the safe and compliant disposal of Caraganaphenol A, a compound of interest in various research and development applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide is based on established best practices for the disposal of structurally related polyphenolic compounds, such as resveratrol (B1683913) and other phenolic substances. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Phenolic compounds, as a class, can be toxic and pose risks to human health and the environment.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including but not limited to:

    • Safety goggles or a face shield

    • Chemical-resistant gloves (e.g., nitrile)

    • A fully buttoned laboratory coat

  • Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite.[1] Collect the contaminated material into a sealed, labeled container for hazardous waste disposal. Do not wash spills down the drain.

Quantitative Data Summary for Disposal Considerations
ParameterGuidelineRationale
Toxicity Assume moderate to high toxicity.Phenolic compounds can be harmful if ingested, inhaled, or absorbed through the skin.[1]
Environmental Hazard Considered hazardous to the aquatic environment.Many phenolic compounds are toxic to aquatic life.[3]
Solubility Varies, but generally sparingly soluble in water.This property influences the choice of waste container and disposal route.
Container Type Tightly sealed, chemically compatible containers.Prevents leakage and environmental contamination.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standardized procedure for the collection and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed hazardous waste container.

    • Contaminated consumables such as weighing paper, pipette tips, and gloves must also be collected in a designated hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Aqueous solutions containing this compound should not be disposed of down the drain.

2. Waste Container Labeling:

  • Immediately label the hazardous waste container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound Waste"

    • Associated hazards (e.g., "Toxic," "Environmental Hazard")

    • The accumulation start date (the date the first waste is added)

    • The name and contact information of the responsible researcher or lab.

3. Storage of Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure and away from incompatible materials.

  • The container must remain closed at all times, except when adding waste.

4. Arranging for Disposal:

  • Once the waste container is full, or if it has been in storage for a predetermined time limit (as per institutional guidelines), contact your institution's EHS office to arrange for a scheduled pickup.

  • Provide the EHS office with all necessary information regarding the waste stream.

Mandatory Visualizations

Logical Workflow for this compound Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Chemical Fume Hood ppe->fume_hood Location segregate Segregate Solid and Liquid Waste fume_hood->segregate Action solid_waste Collect Solid Waste & Contaminated Materials segregate->solid_waste Type liquid_waste Collect Liquid Waste Solutions segregate->liquid_waste Type container Use a Designated, Sealed Hazardous Waste Container solid_waste->container liquid_waste->container labeling Label Container with 'Hazardous Waste', Chemical Name, Hazards, Date container->labeling Process storage Store in a Secure Satellite Accumulation Area labeling->storage Process ehs Contact Environmental Health & Safety (EHS) for Pickup storage->ehs Procedure incineration Professional Disposal (e.g., Incineration) ehs->incineration Outcome

Caption: Workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.